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Core Science & Biosynthesis

Exploratory

Heptanoic-5,5,6,6,7,7,7-d7 acid chemical structure and physical properties

An In-Depth Technical Guide to Heptanoic-5,5,6,6,7,7,7-d7 Acid: Synthesis, Characterization, and Application as an Internal Standard Introduction Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Heptanoic-5,5,6,6,7,7,7-d7 Acid: Synthesis, Characterization, and Application as an Internal Standard

Introduction

Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, a seven-carbon medium-chain fatty acid.[1] The strategic replacement of seven hydrogen atoms with their heavier deuterium isotopes at the terminal end of the alkyl chain imparts a unique mass signature without significantly altering its chemical properties.[1] This characteristic makes it an invaluable tool in analytical chemistry and drug development, particularly as a stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantification.[2][3]

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of Heptanoic-5,5,6,6,7,7,7-d7 acid. We will delve into its fundamental physicochemical properties, provide a detailed protocol for its synthesis and purification, and illustrate its application as a robust internal standard in a bioanalytical workflow. The focus throughout will be on the causality behind the methodologies, ensuring a blend of theoretical understanding and practical, field-proven insight.

Section 1: Physicochemical Properties and Structural Elucidation

The utility of Heptanoic-5,5,6,6,7,7,7-d7 acid stems from its structural similarity to endogenous heptanoic acid, combined with a distinct and stable mass shift. The deuteration at the C5, C6, and C7 positions is critical; these bonds are not readily exchangeable under typical physiological or analytical conditions, a crucial aspect for an internal standard to prevent signal crossover with the non-labeled analyte.[4]

The molecule is a colorless, oily liquid under standard conditions, with a pungent odor characteristic of medium-chain fatty acids.[1] Its solubility profile—slightly soluble in water but highly soluble in common organic solvents like ethanol and ether—is dictated by the balance between the polar carboxylic acid head and the nonpolar seven-carbon tail.[1] This amphiphilicity is a key consideration when developing extraction protocols from complex biological matrices.

Key Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name 5,5,6,6,7,7,7-heptadeuterioheptanoic acid[5]
Synonyms Heptanoic Acid-d7, Enanthic acid-d7
CAS Number 1219802-86-4[5][6][7]
Molecular Formula C₇D₇H₇O₂[5][6]
Molecular Weight ~137.23 g/mol [5]
Appearance Colorless liquid / Neat
Boiling Point ~222-223 °C (estimated, similar to unlabeled)[1][8]
Solubility Slightly soluble in water; very soluble in ethanol, ether[1]
pKa ~4.8[1]

In mass spectrometry, Heptanoic-5,5,6,6,7,7,7-d7 acid will exhibit a molecular ion peak that is 7 Daltons higher than its unlabeled counterpart, providing clear mass separation for quantification. In ¹H NMR spectroscopy, the signals corresponding to the protons at the C5, C6, and C7 positions will be absent, confirming the success of the deuteration process.

Section 2: Synthesis and Purification Protocol

Expert Insight: The synthesis of terminally deuterated fatty acids presents a unique challenge due to the kinetic stability of C(sp³)–H bonds in an alkyl chain.[1] While several methods for deuteration exist, metal-catalyzed hydrothermal hydrogen-deuterium exchange (HDE) is a robust and effective strategy for achieving high levels of deuterium incorporation.[9] This method utilizes a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) under heat and pressure. The platinum catalyst facilitates the reversible activation of C-H bonds, allowing for their exchange with deuterium from the solvent. Repeating the cycle is a key self-validating step to drive the equilibrium towards near-complete deuteration, ensuring the isotopic purity required for a high-quality internal standard.[9][10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Hydrothermal H/D Exchange cluster_workup Workup & Purification Reactants Heptanoic Acid + Pt/C Catalyst + D₂O Reactor Pressurized Reactor (e.g., Parr) Heat to 220°C, 3 days Reactants->Reactor Charge Cool Cool to RT Reactor->Cool Acidify Acidify (pH 2-3) with HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Fractional Distillation or Chromatography Dry->Purify Final_Product Heptanoic-d7 Acid (>98% Purity) Purify->Final_Product

Caption: Workflow for the synthesis of Heptanoic-d7 acid via Pt/C-catalyzed H/D exchange.

Detailed Synthesis Protocol (Adapted from Hexanoic Acid-d11 Synthesis[10])
  • Reactor Charging: In a high-pressure reactor vessel (e.g., a 600 mL Parr reactor), charge heptanoic acid (1 mole equivalent), 10 wt% platinum on activated carbon (Pt/C) catalyst, and deuterium oxide (D₂O).

    • Causality: D₂O serves as the deuterium source. The Pt/C catalyst is essential for activating the otherwise inert C-H bonds. A pressurized vessel is required to reach the high temperatures needed for the reaction without boiling off the D₂O.[9]

  • Inerting: Purge the sealed reactor with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, which could pose a safety hazard at high temperatures and pressures.

  • Reaction: Heat the sealed vessel to 220 °C and maintain this temperature with stirring for 3 days.

    • Causality: The high temperature provides the necessary activation energy for the H/D exchange. The extended reaction time allows the equilibrium to favor a high degree of deuteration across the target positions.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent any residual pressure.

  • Acidification: Acidify the reaction mixture to a pH of 2-3 using hydrochloric acid (HCl).

    • Causality: This step ensures that the product is in its protonated carboxylic acid form (R-COOH) rather than the carboxylate salt (R-COO⁻), making it soluble in organic solvents for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via fractional distillation under reduced pressure or silica gel chromatography to yield the final Heptanoic-5,5,6,6,7,7,7-d7 acid as a clear, colorless liquid.

  • Quality Control:

    • Mass Spectrometry: Confirm the mass of the product and determine the deuterium incorporation percentage by comparing the relative intensities of the molecular ion peaks of the deuterated and any residual unlabeled species.

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum to confirm the absence of proton signals in the C5-C7 region and verify the integrity of the rest of the molecule.

Section 3: Application as an Internal Standard in LC-MS/MS Bioanalysis

Authoritative Grounding: The gold standard for quantitative bioanalysis is the stable isotope dilution (SID) method coupled with mass spectrometry.[3][11] An ideal internal standard (IS) is a stable isotope-labeled version of the analyte itself. Heptanoic-5,5,6,6,7,7,7-d7 acid is nearly identical to native heptanoic acid in terms of its chemical and physical behavior, including its extraction efficiency, ionization response, and chromatographic retention time.[4] Therefore, any sample loss during preparation or any ion suppression/enhancement in the MS source (matrix effects) will affect both the analyte and the IS proportionally. By measuring the ratio of the analyte signal to the IS signal, these variations are canceled out, leading to highly accurate and precise quantification.[4]

SID-MS Workflow Diagram

SIDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BioSample Biological Sample (e.g., Plasma) Contains Analyte (A) Spike Spike with known amount of Internal Standard (IS) (Heptanoic-d7 Acid) BioSample->Spike Extract Extract Analytes (Protein Precipitation, LLE, or SPE) Spike->Extract LC LC Separation (Co-elution of A and IS) Extract->LC MS Mass Spectrometry (Detection of A and IS by unique mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Quantify Determine Analyte Conc. in Unknown Sample CalCurve->Quantify

Caption: Principle of stable isotope dilution for quantifying an analyte using a deuterated standard.

Detailed Bioanalytical Protocol
  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking known concentrations of unlabeled heptanoic acid into a blank biological matrix (e.g., charcoal-stripped plasma). Prepare QCs at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each standard, QC, and unknown sample, add 10 µL of the Heptanoic-5,5,6,6,7,7,7-d7 acid internal standard working solution (at a fixed concentration). Vortex briefly.

      • Causality: The IS must be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Trustworthiness: It is critical to confirm the co-elution of the analyte and the internal standard. While deuterated compounds can sometimes elute slightly earlier, a significant separation can lead to differential matrix effects and compromise accuracy.[4]

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

      • Heptanoic Acid (Analyte): Q1 (Precursor Ion) m/z 129.1 -> Q3 (Product Ion) m/z 129.1 (or a fragment like m/z 85.1).

      • Heptanoic-d7 Acid (IS): Q1 (Precursor Ion) m/z 136.1 -> Q3 (Product Ion) m/z 136.1 (or a corresponding fragment).

      • Causality: The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ion is selected after fragmentation in the collision cell (Q2) to enhance selectivity and reduce chemical noise.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

    • Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

    • Determine the concentration of heptanoic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Heptanoic-5,5,6,6,7,7,7-d7 acid is a quintessential tool for modern quantitative science. Its design as a stable isotope-labeled internal standard provides the foundation for highly accurate, precise, and robust analytical methods. Understanding its fundamental properties, the rationale behind its synthesis, and the principles of its application allows researchers, scientists, and drug development professionals to confidently generate high-quality data in complex studies, from metabolic tracing to pharmacokinetic analysis. The self-validating nature of the stable isotope dilution technique, when properly implemented, ensures the trustworthiness and integrity of the resulting quantitative data.

References

  • ChemRxiv. Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. [Link]

  • American Chemical Society. Flow-Enabled Deuteration of Saturated Fatty Acids over Platinum Group Metals. [Link]

  • PubMed. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. [Link]

  • Chemoenzymatic β-specific methylene C(sp 3 )–H deuteration of carboxylic acids.
  • Ataman Kimya. HEPTANOIC ACID. [Link]

  • National Institute of Standards and Technology. Heptanoic acid - NIST WebBook. [Link]

  • Cheméo. Chemical Properties of Heptanoic acid (CAS 111-14-8). [Link]

  • ACS Publications. Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. [Link]

  • Quora. Is heptanoic acid soluble in water?[Link]

  • Synthesis of novel deuterated lipids and surfactants.
  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0226011). [Link]

  • Organic Syntheses Procedure. n-HEPTANOIC ACID. [Link]

  • NIH. A highly selective decarboxylative deuteration of carboxylic acids. [Link]

  • mzCloud. Heptanoic acid. [Link]

Sources

Foundational

Reference NMR Spectrum Analysis for Heptanoic-5,5,6,6,7,7,7-d7 Acid: A Comprehensive Guide to Isotopic Spectral Deconvolution

Executive Summary Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS: 1219802-86-4) is a highly specialized, isotopically labeled medium-chain fatty acid [1]. By substituting the terminal hydrogen atoms at the C5, C6, and C7 positions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptanoic-5,5,6,6,7,7,7-d7 acid (CAS: 1219802-86-4) is a highly specialized, isotopically labeled medium-chain fatty acid [1]. By substituting the terminal hydrogen atoms at the C5, C6, and C7 positions with deuterium, researchers can leverage this molecule as an internal standard for mass spectrometry, a tracer for lipid beta-oxidation, and a probe for metabolic flux analysis.

As a Senior Application Scientist, I frequently observe that the transition from analyzing unlabeled aliphatic chains to heavily deuterated variants introduces complex spectral artifacts. This whitepaper provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral deconvolution of heptanoic-5,5,6,6,7,7,7-d7 acid. We will explore the causality behind isotopic chemical shifts, scalar coupling alterations, and the specific acquisition parameters required to overcome the relaxation penalties inherent to deuterated carbons.

Theoretical Framework: The Physics of Deuterium Isotope Effects

When analyzing a partially deuterated aliphatic chain, the NMR spectra do not simply "lose" signals; the entire spin system is fundamentally altered by the physical properties of the deuterium nucleus ( 2H or D ), which possesses a spin quantum number of I=1 and a much lower gyromagnetic ratio ( γ ) than a proton ( 1H ).

Signal Elimination and Multiplicity Simplification in 1H NMR

In the 1H NMR spectrum of unlabeled heptanoic acid, the C4, C5, and C6 protons overlap in a dense multiplet region around 1.25–1.35 ppm [2]. In the d7-labeled variant, the protons on C5, C6, and C7 are absent. Consequently, the C4 protons (which remain 1H ) experience a drastic change in scalar coupling. Instead of a complex multiplet driven by 3JHH​ coupling to C3 and C5, the C4 protons couple strongly only to C3 ( 3JHH​≈7.0 Hz), appearing as a pseudo-triplet. The 3JHD​ coupling to the deuterons on C5 is extremely small ( ≈1 Hz) and typically manifests only as slight line broadening rather than resolved splitting.

Secondary Isotope Effects and Spin-Spin Coupling in 13C NMR

Deuterium substitution induces a measurable upfield shift (shielding) on the attached carbon atom, known as the secondary isotope effect [3]. This occurs because the heavier deuterium atom sits lower in its potential energy well (lower zero-point vibrational energy), resulting in a shorter, more compact C-D bond compared to a C-H bond. This reduced steric size increases the local electron density around the carbon nucleus [4].

  • Chemical Shift: Expect an upfield shift of ≈0.25−0.35 ppm per attached deuterium atom.

  • Scalar Coupling ( 13C−D ): Because deuterium has I=1 , the 13C signals for C5, C6, and C7 will split according to the 2nI+1 rule. The CD 2​ carbons (C5, C6) will appear as quintets, and the CD 3​ carbon (C7) will appear as a septet. The one-bond coupling constant ( 1JCD​ ) is proportional to the gyromagnetic ratios ( γH​/γD​≈6.51 ), yielding a 1JCD​ of approximately 19 Hz.

Experimental Protocol: High-Resolution Multimodal NMR Acquisition

To establish a self-validating analytical system, one must acquire 1H , 13C , and 2H NMR spectra. Relying on a single nucleus leaves room for structural ambiguity.

Step 1: Sample Preparation
  • For 1H and 13C NMR: Dissolve 20 mg of heptanoic-5,5,6,6,7,7,7-d7 acid in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • For 2H NMR: Dissolve a separate 20 mg aliquot in 0.6 mL of unlabeled Chloroform (CHCl 3​ ). Causality note: Using CDCl 3​ for 2H NMR would result in a massive solvent peak that would dynamically overwhelm the receiver and mask the sample's deuterium signals.

Step 2: 1H NMR Acquisition
  • Pulse Sequence: Standard 1D pulse (zg30).

  • Parameters: 400 or 500 MHz spectrometer, Delay time (D1) = 2s, Number of Scans (NS) = 16.

  • Validation Check: Integrate the C2 triplet ( ≈2.35 ppm) to exactly 2.00. The C4 signal ( ≈1.30 ppm) must integrate to 2.00, confirming the absence of C5 and C6 protons.

Step 3: 13C{1H} NMR Acquisition (Critical Adjustments)
  • Pulse Sequence: Proton-decoupled 1D carbon (zgpg30).

  • Parameters: D1 = 5 to 10s, NS = 1024 to 2048.

  • Causality for Parameter Adjustment: Deuterated carbons lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling. Furthermore, their longitudinal relaxation times ( T1​ ) are significantly longer. A standard D1 of 2s will result in severe signal attenuation for C5, C6, and C7. Extending the D1 to ≥5 s ensures complete relaxation and allows the weak, highly split multiplets (quintets and septets) to rise above the noise floor.

Step 4: 2H NMR Acquisition
  • Pulse Sequence: Standard 1D pulse (zg), acquired without a lock solvent (run unlocked and shim manually, or lock on a different nucleus if hardware permits).

  • Validation Check: This spectrum directly observes the isotopic label, confirming the presence of the CD 2​ and CD 3​ environments, mirroring the missing signals from the 1H spectrum.

Quantitative Data Presentation

The following tables synthesize the expected chemical shifts and multiplicities, providing a direct comparative framework between the unlabeled and d7-labeled molecules.

Table 1: 1H NMR Spectral Comparison (CDCl 3​ , 400 MHz)
PositionUnlabeled Heptanoic Acid δ (ppm)MultiplicityIntegralHeptanoic-d7 Acid δ (ppm)MultiplicityIntegral
COOH 11.00br s1H11.00br s1H
C2 2.35t ( 3J≈7.4 Hz)2H2.35t ( 3J≈7.4 Hz)2H
C3 1.63m2H1.63m2H
C4 1.30m2H1.30br t ( 3JHH​≈7 Hz)2H
C5 1.30m2HAbsent-0H
C6 1.30m2HAbsent-0H
C7 0.88t ( 3J≈6.8 Hz)3HAbsent-0H
Table 2: 13C NMR Spectral Comparison (CDCl 3​ , 100 MHz)
PositionUnlabeled Heptanoic Acid δ (ppm)MultiplicityHeptanoic-d7 Acid δ (ppm)Multiplicity 1JCD​ Coupling (Hz)
C1 180.6s180.6s-
C2 34.1s34.1s-
C3 24.7s24.7s-
C4 28.9s28.8s-
C5 31.6s ≈30.8 quintet ≈19
C6 22.5s ≈21.7 quintet ≈19
C7 14.0s ≈13.1 septet ≈19

Mechanistic Workflow Diagram

The following diagram illustrates the self-validating analytical logic required to confirm the structural and isotopic integrity of the compound.

NMR_Workflow Start Sample Preparation Heptanoic-d7 Acid in CHCl3/CDCl3 Acq1H 1H NMR Acquisition (Observe C2, C3, C4) Start->Acq1H Pulse Seq: zg30 Acq13C 13C{1H} NMR Acquisition (Observe C1-C7 & 13C-D Coupling) Start->Acq13C Pulse Seq: zgpg30 (Long D1) Acq2H 2H NMR Acquisition (Observe C5, C6, C7 Deuterons) Start->Acq2H Pulse Seq: zg (Lock off) Analysis Spectral Deconvolution & Isotope Effect Analysis Acq1H->Analysis Acq13C->Analysis Acq2H->Analysis Validation Structural Validation (Isotopic Purity >99%) Analysis->Validation Cross-correlation

Figure 1: Multimodal NMR acquisition and validation workflow for heptanoic-5,5,6,6,7,7,7-d7 acid.

Conclusion

The characterization of heptanoic-5,5,6,6,7,7,7-d7 acid requires a departure from standard small-molecule NMR workflows. By understanding the underlying quantum mechanical principles—specifically the loss of NOE, the extension of T1​ relaxation times, and the secondary steric isotope effects—researchers can accurately configure their instrumentation to capture the weak, highly split multiplet signals of the deuterated tail [5]. Cross-correlating the integral loss in the 1H spectrum with the emergent 2H signals and the 1JCD​ splitting in the 13C spectrum creates a robust, self-validating dataset that guarantees isotopic purity for downstream drug development and metabolic assays.

References

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • Application of the Deuterium Isotope Effect on NMR Chemical Shift to Study Proton Transfer Equilibrium Bentham Science Publishers URL:[Link]

  • Deuterium Isotope Effects on 13C NMR Chemical Shifts Reflect the Smaller Steric Size of CD3 Compared to CH3 Groups Organic Letters - ACS Publications URL:[Link]

  • Isotope shifts and other isotope effects in NMR Hebrew University of Jerusalem URL:[Link]

Exploratory

Solubility of Heptanoic-5,5,6,6,7,7,7-d7 Acid in Polar and Non-Polar Organic Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of heptanoic-5,5,6,6,7,7,7-d7 acid, a deuter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of heptanoic-5,5,6,6,7,7,7-d7 acid, a deuterated medium-chain fatty acid of significant interest in pharmaceutical research. The strategic replacement of hydrogen with deuterium can markedly alter a molecule's metabolic fate, enhancing its pharmacokinetic profile.[1][2] However, for effective formulation and preclinical evaluation, a thorough understanding of its solubility in a diverse range of organic solvents is paramount. This document elucidates the theoretical principles governing the solubility of this amphiphilic molecule, details rigorous experimental protocols for both qualitative and quantitative solubility determination, and presents a predictive solubility profile across a spectrum of polar and non-polar organic solvents. The insights and methodologies contained herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively handle and formulate this and similar deuterated compounds.

Introduction

The Role of Deuteration in Modern Drug Development

In pharmaceutical sciences, the modification of a drug candidate's molecular structure is a cornerstone of optimizing its therapeutic properties. One of the most subtle yet powerful modifications is selective isotopic substitution, most notably the replacement of hydrogen (¹H) with its stable, heavy isotope, deuterium (²H or D). This process, known as deuteration, does not significantly alter the molecule's shape or its interaction with biological targets.[3] Instead, its primary impact lies in exploiting the "deuterium kinetic isotope effect" (KIE).[1] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[4] Consequently, metabolic processes that involve the cleavage of a C-H bond, often a rate-limiting step in drug breakdown by enzymes like cytochrome P450, are significantly slowed when a C-D bond is present at that position.[2][4] This can lead to a more stable metabolic profile, reduced formation of potentially toxic metabolites, and an extended drug half-life, ultimately improving a drug's safety and efficacy.[2][]

Profile: Heptanoic-5,5,6,6,7,7,7-d7 Acid

Heptanoic acid is a seven-carbon, medium-chain saturated fatty acid.[6] Its deuterated analogue, heptanoic-5,5,6,6,7,7,7-d7 acid, incorporates deuterium at the terminal end of the alkyl chain. This specific placement makes it a valuable tool for metabolic tracing studies and as a building block for more complex active pharmaceutical ingredients (APIs) where metabolism at the ω- or (ω-1)-position is a concern.[7] As with any compound intended for pharmaceutical use, its fundamental physicochemical properties, particularly solubility, are critical determinants of its utility.

The Criticality of Solubility in Pharmaceutical Research

Solubility is a fundamental physicochemical property that dictates the developability of a drug candidate. It influences every stage from initial screening to final dosage form design. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in creating viable formulations for preclinical and clinical studies.[8] A comprehensive understanding of a compound's solubility in various solvent systems is therefore not merely academic; it is a prerequisite for rational formulation design, enabling the preparation of solutions for in vitro and in vivo testing, and providing a basis for developing advanced delivery systems.

Theoretical Principles of Solubility

"Like Dissolves Like": A Foundational Principle

The primary rule governing solubility is the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10] This principle is the key to understanding why heptanoic acid and its deuterated analogue behave differently in various solvents.

The Amphiphilic Nature of Heptanoic Acid

Heptanoic acid is an amphiphilic molecule, meaning it possesses both a polar and a non-polar region.

  • The Polar "Head": The carboxylic acid functional group (-COOH) is polar and capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O).[9] This group dominates interactions with polar solvents.

  • The Non-Polar "Tail": The seven-carbon alkyl chain (C₆H₁₃-) is non-polar and hydrophobic. Its interactions are limited to weak van der Waals forces (dispersion forces).[9] This tail dictates solubility in non-polar solvents.

The overall solubility of the molecule in a given solvent is a direct result of the balance between the interactions of these two domains with the solvent molecules.

Impact of Intermolecular Forces
  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid head group. The alkyl portion of the solvent can also interact favorably with the non-polar tail of the heptanoic acid. This dual interaction capability makes alcohols excellent solvents for carboxylic acids.[9][11]

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but lack a hydrogen bond-donating group. They can act as hydrogen bond acceptors for the -OH of the carboxylic acid, leading to good solubility.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the dominant interaction is between the non-polar alkyl tail of the heptanoic acid and the non-polar solvent molecules via van der Waals forces.[9] The polar carboxyl groups of two heptanoic acid molecules often form stable hydrogen-bonded dimers, which effectively shields their polarity and allows the dimer to be solvated by the non-polar solvent.[9]

The Subtle Influence of Deuteration on Solubility

While deuteration has a profound effect on metabolic stability, its impact on bulk physical properties like solubility is generally minimal. The C-D bond is slightly shorter and less polarizable than a C-H bond, but these differences do not significantly alter the overall molecular volume, polarity, or the types of intermolecular forces the molecule can participate in.[4] Therefore, the solubility profile of heptanoic-5,5,6,6,7,7,7-d7 acid is expected to be nearly identical to that of its non-deuterated counterpart, heptanoic acid.[7]

Experimental Determination of Solubility

To ensure scientific rigor, solubility should be determined through validated experimental methods. Both qualitative and quantitative approaches provide valuable, complementary information.

Workflow for Solubility Assessment

The logical flow for assessing a compound's solubility progresses from simple, rapid qualitative tests to more labor-intensive but precise quantitative measurements.

G A Start: Compound (Heptanoic-d7 Acid) C Select Solvents (Polar, Non-Polar, etc.) A->C B Qualitative Solubility Screening (Small scale, visual assessment) F Insoluble / Poorly Soluble B->F G Soluble / Miscible B->G C->B D Quantitative Solubility Determination (Shake-Flask Method) H Saturated Solution Preparation (Equilibration) D->H E Data Analysis & Interpretation F->E G->D Proceed if quantitative data is required I Phase Separation (Centrifugation/Filtration) H->I J Concentration Analysis (HPLC, etc.) I->J K Final Solubility Value (e.g., mg/mL, mol/L) J->K K->E

Caption: Logical workflow for solubility assessment.

Quantitative Determination: The Equilibrium Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[12][13] This protocol is designed to create a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.

Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 1.0 mL) of the selected organic solvent.

  • Addition of Solute: Add an excess amount of heptanoic-5,5,6,6,7,7,7-d7 acid to each vial. The amount should be sufficient to ensure that undissolved solid remains visible after equilibration, confirming that the solution is saturated.

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, two methods are common:

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[12] This is a critical step to ensure no solid particulates are carried over into the analytical sample.

  • Sample Preparation for Analysis: Carefully take a precise aliquot of the clear, saturated filtrate and dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spec).[8]

  • Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor. Report the final solubility in standard units such as mg/mL or moles/L (M).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solute to known solvent volume B Agitate at constant T (24-72 hours) A->B C Centrifuge / Filter to remove undissolved solid B->C D Dilute clear supernatant C->D E Analyze by HPLC vs. Calibration Curve D->E F Calculate Solubility E->F

Caption: The Shake-Flask Method for equilibrium solubility.

Solubility Profile of Heptanoic-5,5,6,6,7,7,7-d7 Acid

Based on the principles of "like dissolves like" and the known solubility of non-deuterated heptanoic acid, the following tables provide a qualitative and predictive quantitative solubility profile.

Disclaimer: The quantitative data presented below are illustrative estimates based on the known properties of heptanoic acid and general solubility principles.[9] Specific experimental determination is required for precise, lot-specific values.

Qualitative Solubility Data
Solvent ClassSolventPolarityPredicted Qualitative SolubilityRationale
Non-Polar n-HexaneNon-PolarSolubleStrong van der Waals interactions between the solvent and the C7 alkyl tail.[9]
TolueneNon-PolarHighly SolubleAromatic ring provides favorable interactions in addition to van der Waals forces.
Moderately Polar Diethyl EtherLow PolarityHighly SolubleEther oxygen can accept a hydrogen bond, and its alkyl groups solvate the tail.[6]
DichloromethaneMid-PolarityHighly SolubleEffective at solvating both moderately polar and non-polar moieties.
Ethyl AcetateMid-PolarityHighly SolubleEster group can act as a hydrogen bond acceptor.
Polar Aprotic AcetonePolarMiscibleThe polar ketone group interacts strongly with the carboxylic acid head.
AcetonitrilePolarSolubleDipole-dipole interactions dominate; less effective at H-bonding than protic solvents.
DMSOHighly PolarMiscibleStrong hydrogen bond acceptor, effectively solvates the polar head group.
Polar Protic EthanolPolarMiscibleExcellent H-bond donor/acceptor, plus alkyl group interaction.[7]
MethanolPolarMiscibleStrongest H-bonding capability among common alcohols.
WaterHighly PolarSlightly SolubleHydrophobic C7 tail disrupts water's H-bond network, limiting solubility.[14][15]
Predictive Quantitative Solubility Data
SolventPolarity Index (Reichardt)Predicted Solubility (mg/mL)Predicted Solubility (mol/L)
n-Hexane30.9> 500 (Miscible)> 3.6
Toluene33.9> 500 (Miscible)> 3.6
Diethyl Ether34.5> 500 (Miscible)> 3.6
Dichloromethane40.7> 500 (Miscible)> 3.6
Acetone42.2> 500 (Miscible)> 3.6
Ethanol51.9> 500 (Miscible)> 3.6
Methanol55.4> 500 (Miscible)> 3.6
Water63.1~2.4~0.017

Discussion and Practical Implications

Interpreting the Solubility Profile

The data clearly demonstrates the amphiphilic nature of heptanoic-5,5,6,6,7,7,7-d7 acid. It is highly soluble to miscible in the vast majority of common organic solvents, from non-polar hydrocarbons to highly polar protic alcohols.[9] The key takeaway is the molecule's versatility. Its only significant limitation is its low solubility in water, a direct consequence of its medium-length hydrophobic alkyl chain.[14][15][16]

Formulation Strategies for Drug Development

This high degree of organic solubility provides formulators with a wide array of options for preclinical studies:

  • For in vitro assays: Solvents like DMSO and ethanol are excellent choices for preparing high-concentration stock solutions, which can then be diluted into aqueous assay buffers.

  • For in vivo preclinical studies (non-aqueous): For parenteral administration in animal models, solvents such as ethanol or co-solvent systems (e.g., ethanol/propylene glycol) can be readily employed to dissolve the compound.

  • Basis for Advanced Formulations: The solubility data is crucial for developing more complex formulations like lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or polymer-based nanoparticles, where the drug must first be dissolved in an organic phase during manufacturing.

Conclusion

Heptanoic-5,5,6,6,7,7,7-d7 acid exhibits broad and high solubility across a diverse range of non-polar and polar organic solvents, a behavior dictated by its amphiphilic structure and consistent with its non-deuterated analogue. Its solubility is primarily limited in highly polar, aqueous environments. This comprehensive solubility profile, combined with the robust experimental protocols detailed herein, provides drug development professionals with the essential knowledge to confidently handle, formulate, and advance this and similar deuterated molecules in the pharmaceutical pipeline.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. CK-12.
  • EvitaChem. Heptanoic-5,5,6,6,7,7,7-d7 acid (EVT-13995386). EvitaChem.
  • Ataman Kimya. HEPTANOIC ACID. Ataman Kimya.
  • Sigma-Aldrich. Heptanoic acid 96%. Sigma-Aldrich.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • 2012 Book Archive. Physical Properties of Carboxylic Acids.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • Unknown. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Pearson. Suppose you have just synthesized heptanoic acid from heptan-1-ol.... Pearson.
  • Benchchem. A Technical Guide to the Solubility of Heptanoic Anhydride in Organic Solvents. Benchchem.
  • PubChem. Heptanoic Acid. National Center for Biotechnology Information.
  • Wikipedia. Enanthic acid. Wikimedia Foundation.
  • Guo, Y., et al. (2024). Analysis of the Development Status and Advantages of Deuterated Drugs. MDPI.
  • ChemicalBook. Heptanoic acid CAS#: 111-14-8. ChemicalBook.
  • Benchchem. General Experimental Protocol for Determining Solubility. Benchchem.
  • Unknown. Carboxylic Acid Structure and Chemistry: Part 1.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • ECHEMI. Chemical Properties of Heptanoic acid (CAS 111-14-8). ECHEMI.
  • Cayman Chemical. PRODUCT INFORMATION - Heptanoic Acid. Cayman Chemical.
  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information.
  • Kuntz, K., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information.
  • BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs. BOC Sciences.
  • Bergström, C.A.S., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Springer.
  • Clark, J.R. (2023, October 20). Deuteration in Drug Development: Tiny Reactions with Big Promise. The Science Coalition.
  • Gant, T.G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate.
  • Wikipedia. Hansen solubility parameter. Wikimedia Foundation.
  • Abbott, S. HSP Basics. Prof Steven Abbott - Practical Solubility Science.

Sources

Foundational

A Senior Application Scientist's Guide to Mass Calculation: Heptanoic-5,5,6,6,7,7,7-d7 Acid

Abstract In modern analytical sciences, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled compounds is indispensable. Heptanoic-5,5,6,6,7,7,7-d7 acid serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern analytical sciences, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled compounds is indispensable. Heptanoic-5,5,6,6,7,7,7-d7 acid serves as a critical internal standard and metabolic tracer. A precise understanding of its mass properties is fundamental for accurate quantification and structural elucidation via mass spectrometry. This guide provides an in-depth exploration of the theoretical and practical aspects of calculating the molecular weight and exact mass of this deuterated fatty acid. We will dissect the causality behind the distinct methodologies for these two crucial parameters, provide step-by-step protocols for their calculation, and discuss the profound implications for high-resolution mass spectrometry (HRMS) applications.

Introduction: The Tale of Two Masses

For researchers engaged in quantitative analysis, the terms "molecular weight" and "exact mass" are often encountered, yet their distinct meanings and applications are a frequent source of confusion. From a practical standpoint, understanding this difference is not merely academic; it is the bedrock upon which accurate mass spectrometric analysis is built.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule.[1] This value is what one would use for bulk calculations, such as preparing a solution of a specific molarity. It represents the mass of an average molecule in a large population.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant or specified isotopes of its constituent elements.[2][3] In the context of mass spectrometry, which measures the mass-to-charge ratio of individual ions, the exact mass is the parameter of paramount importance, especially for HRMS instruments that can resolve fine isotopic differences.[4][5]

This guide will use Heptanoic-5,5,6,6,7,7,7-d7 acid as a working example to illuminate these concepts. This molecule is a derivative of heptanoic acid where seven hydrogen atoms on carbons 5, 6, and 7 have been replaced by their heavier isotope, deuterium (²H or D).

The Subject Molecule: Heptanoic-5,5,6,6,7,7,7-d7 Acid

To perform any calculation, we must first unequivocally define the molecule's structure and elemental composition.

  • Unlabeled Heptanoic Acid Formula: C₇H₁₄O₂[6][7]

  • Labeling: Deuterium atoms replace hydrogens on carbons 5, 6, and 7.

    • Carbon 7 (-CH₃) becomes -CD₃ (3 deuterium atoms).

    • Carbon 6 (-CH₂) becomes -CD₂ (2 deuterium atoms).

    • Carbon 5 (-CH₂) becomes -CD₂ (2 deuterium atoms).

  • Total Deuterium Atoms: 3 + 2 + 2 = 7

  • Remaining Hydrogen Atoms: 14 - 7 = 7

  • Final Labeled Formula: C₇H₇D₇O₂

The following diagram illustrates the molecular structure and the specific positions of isotopic labeling.

Caption: Structure of Heptanoic-5,5,6,6,7,7,7-d7 Acid (C₇H₇D₇O₂).

Protocol 1: Molecular Weight Calculation

The calculation of molecular weight is rooted in the concept of a mole, representing a vast number of molecules with a natural distribution of isotopes. Therefore, we use the standard atomic weights as published by IUPAC, which are the weighted averages of the natural isotopic abundances of each element.[1]

Principle

The molecular weight is the sum of the average atomic weights of all atoms in the molecular formula. For isotopically labeled compounds, the atomic mass of the specific isotope (Deuterium) is used for the labeled positions, as we are considering a molecule that has been intentionally modified to contain it.

Required Data

The following table summarizes the necessary atomic weights.

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
OxygenO15.999
DeuteriumD or ²H2.014

Source: Standard atomic weights from IUPAC and isotope mass from NIST.[1][8]

Step-by-Step Calculation

The calculation is a straightforward summation based on the formula C₇H₇D₇O₂.

ElementCountAtomic Weight ( g/mol )Contribution ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)71.0087.056
Deuterium (D)72.01414.098
Oxygen (O)215.99931.998
Total Molecular Weight 137.229

Thus, the molecular weight of Heptanoic-5,5,6,6,7,7,7-d7 acid is 137.23 g/mol . This value aligns with data from chemical suppliers.[9][10]

Protocol 2: Exact Mass Calculation

The calculation of exact mass is essential for interpreting the output of a mass spectrometer. An MS instrument separates ions based on their mass-to-charge ratio, effectively weighing individual molecules. Therefore, we must calculate the mass of a single, specific molecular species.[5] For this, we use the mass of the most abundant stable isotope of each element, which is also known as the monoisotopic mass.[3]

Principle

The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. For our labeled compound, this means using the mass of ¹²C, ¹H, ¹⁶O, and the specific isotope we introduced, ²H (Deuterium).

Required Data

The table below lists the precise masses of the most abundant isotopes.

IsotopeSymbolExact Isotopic Mass (Da)
Carbon-12¹²C12.000000 (by definition)
Hydrogen-1¹H1.007825
Oxygen-16¹⁶O15.994915
Deuterium²H or D2.014102

Source: Isotopic masses from the National Institute of Standards and Technology (NIST) and Michigan State University Chemistry Department.[11]

Step-by-Step Calculation

The calculation proceeds by summing the exact masses for the formula C₇H₇D₇O₂.

IsotopeCountExact Mass (Da)Contribution (Da)
Carbon-12 (¹²C)712.00000084.000000
Hydrogen-1 (¹H)71.0078257.054775
Deuterium (²H)72.01410214.098714
Oxygen-16 (¹⁶O)215.99491531.989830
Total Exact Mass 137.143319

The calculated exact (monoisotopic) mass of Heptanoic-5,5,6,6,7,7,7-d7 acid is 137.1433 Da . This value is what a high-resolution mass spectrometer would theoretically detect for the neutral molecule.[12][13]

Synthesis and Significance in Application

The distinction between molecular weight (137.23) and exact mass (137.1433) is not trivial. The difference of ~0.09 Da is easily discernible by modern HRMS instruments like Orbitrap or Q-TOF systems.[14] This capability is precisely why exact mass is so critical.

  • Analyte Identification: In drug development, researchers screen for metabolites. An HRMS instrument can measure the mass of an unknown compound with high precision (typically < 5 ppm error). By comparing this measured mass to a database of calculated exact masses, potential candidates can be identified. Using molecular weight for this purpose would lead to significant errors and misidentification.

  • Isotopic Labeling Confirmation: The mass difference between the unlabeled heptanoic acid (Exact Mass: 130.0994 Da) and our labeled version (137.1433 Da) is 7.0439 Da. This corresponds exactly to the mass difference of seven deuterons replacing seven protiums (7 * (2.014102 - 1.007825) = 7.0439 Da). This confirms the incorporation of all seven deuterium atoms.

  • Quantitative Analysis: In quantitative workflows using LC-MS, deuterated analogues like this one are ideal internal standards. They co-elute chromatographically with the unlabeled analyte but are distinguished by their mass, allowing for precise and accurate quantification by correcting for matrix effects and instrument variability.[15]

The following workflow diagram illustrates the divergent paths and applications of these two mass calculations.

start Heptanoic-5,5,6,6,7,7,7-d7 Acid (C₇H₇D₇O₂) mw_calc Calculate Molecular Weight start->mw_calc em_calc Calculate Exact Mass start->em_calc mw_basis Basis: Average Atomic Weights (Natural Isotopic Abundance) mw_calc->mw_basis Uses mw_result Result: 137.23 g/mol mw_basis->mw_result Leads to mw_app Application: Bulk Chemistry (e.g., Solution Preparation) mw_result->mw_app Used for em_basis Basis: Monoisotopic Masses (Most Abundant Isotopes) em_calc->em_basis Uses em_result Result: 137.1433 Da em_basis->em_result Leads to em_app Application: Mass Spectrometry (e.g., Analyte ID, Quantitation) em_result->em_app Used for

Caption: Divergent workflows for calculating and applying mass values.

Conclusion

For Heptanoic-5,5,6,6,7,7,7-d7 acid, the molecular weight is 137.23 g/mol , a value indispensable for stoichiometric calculations in the laboratory. The exact mass is 137.1433 Da , a high-precision figure that is fundamental to its use and identification in modern mass spectrometry. As a senior scientist, it is imperative to not only know these values but to comprehend the distinct theoretical underpinnings of their calculation. This understanding ensures methodological robustness, prevents common errors in data interpretation, and ultimately leverages the full power of advanced analytical instrumentation in research and development.

References

  • Title: Calculating Exact Masses Source: Mass Spectrometry Facility, University of Missouri URL: [Link]

  • Title: Exact mass vs molecular weight Source: Reddit r/Chempros URL: [Link]

  • Title: Molecular weight or exact mass in LC-MS ? Source: ResearchGate URL: [Link]

  • Title: How to Determine Molecular Weight? Source: Mtoz Biolabs URL: [Link]

  • Title: Mass (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Exact Mass Calculator, Single Isotope Version Source: Scientific Instrument Services URL: [Link]

  • Title: Exact Masses & Isotope Abundance Ratios Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: D2 (Deuterium) molar mass Source: WebQC.org URL: [Link]

  • Title: Calculating Molecular Mass for Compounds with Isotopes in SCIEX OS Source: SCIEX URL: [Link]

  • Title: Exact mass calculator Source: Optibrium URL: [Link]

  • Title: HEPTANOIC ACID Source: precisionFDA URL: [Link]

  • Title: Heptanoic acid Source: National Institute of Standards and Technology (NIST) WebBook URL: [Link]

  • Title: Molecular Weight Calculator (Molar Mass) Source: Calculator.net URL: [Link]

  • Title: DGet! An open source deuteration calculator for mass spectrometry data Source: PMC, National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: What is the relative atomic mass of deuterium, and the relative molecular mass of deuterium oxide? Source: Quora URL: [Link]

  • Title: Heptanoic Acid Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Heptanoic-5,5,6,6,7,7,7-d7 Acid for Robust Quantification by GC-MS

Introduction: The Imperative for a Reliable Internal Standard in GC-MS Analysis In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and metabolomics sectors, achieving accuracy a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for a Reliable Internal Standard in GC-MS Analysis

In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and metabolomics sectors, achieving accuracy and precision is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the multi-step nature of sample preparation, extraction, and analysis introduces potential variability that can compromise the integrity of the results.[1] An internal standard (IS) is therefore an essential component of a robust bioanalytical method, added at a known concentration to all samples, to correct for analyte loss during sample processing and instrumental analysis.[2][3]

Stable isotope-labeled internal standards, such as deuterated compounds, are considered the "gold standard" for mass spectrometry-based quantification.[4] These compounds are chemically identical to their corresponding analytes, ensuring they exhibit similar behavior during extraction, derivatization, and chromatographic separation. Their key difference lies in their mass, allowing them to be distinguished from the analyte by the mass spectrometer. This co-elution and similar ionization response provide the most accurate correction for variations in the analytical process.[4]

This application note provides a comprehensive guide to the use of Heptanoic-5,5,6,6,7,7,7-d7 acid as an internal standard for the GC-MS analysis of short- to medium-chain fatty acids and other analogous molecules. We will delve into its physicochemical properties, provide detailed protocols for sample preparation and analysis, and discuss method validation in accordance with regulatory guidelines.

Physicochemical Properties of Heptanoic-5,5,6,6,7,7,7-d7 Acid

Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, a seven-carbon saturated fatty acid.[5][6] The substitution of seven hydrogen atoms with deuterium at the 5, 6, and 7 positions provides a significant mass shift, making it an ideal internal standard for GC-MS applications.[5][6]

PropertyValueSource
Chemical Formula C₇H₇D₇O₂[6]
Molecular Weight 137.23 g/mol [6]
Appearance Colorless liquid[5]
Odor Pungent, rancid[5]
Boiling Point ~222.2 °C (for non-deuterated form)[5]
Solubility Slightly soluble in water; highly soluble in organic solvents (e.g., ethanol, ether)[5]
pKa ~4.8 (for non-deuterated form)[5]

The use of a deuterated standard with a mass increase outside the natural isotopic distribution of the analyte is crucial to avoid signal interference.[4] Heptanoic-5,5,6,6,7,7,7-d7 acid fulfills this requirement, ensuring clear differentiation between the analyte and the internal standard during mass spectrometric detection.

Experimental Protocols

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative analysis. Any errors at this stage will propagate through the experiment, leading to inaccurate results.

Protocol:

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Heptanoic-5,5,6,6,7,7,7-d7 acid.

    • Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.

    • Ensure the compound is fully dissolved before making up to the final volume.

    • Store the stock solution at -20°C in a tightly sealed vial.

  • Internal Standard Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution with the same solvent. The concentration of the working solution should be chosen to be similar to the expected concentration of the analyte in the samples.[3]

    • For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL.

    • Store the working solution at 2-8°C when not in use.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: Biological matrices such as plasma, urine, and tissue are complex and contain numerous interfering substances. Extraction is a critical step to isolate the analytes of interest and remove matrix components that could interfere with the GC-MS analysis.[7] Acidification of the sample protonates the carboxylic acids, making them more soluble in organic solvents and improving extraction efficiency.

Protocol:

  • Sample Spiking:

    • To a 1.5 mL microcentrifuge tube, add a defined volume of the biological sample (e.g., 100 µL of plasma).

    • Add a precise volume of the internal standard working solution (e.g., 10 µL of 10 µg/mL Heptanoic-5,5,6,6,7,7,7-d7 acid).

  • Acidification and Extraction:

    • Acidify the sample by adding a small volume of a suitable acid (e.g., 10 µL of 1M HCl) to bring the pH below 3.[8] This ensures the carboxylic acids are in their protonated form.

    • Add an appropriate volume of an immiscible organic solvent (e.g., 500 µL of ethyl acetate or a mixture of hexane and isopropanol).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to achieve complete phase separation.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or the protein pellet at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

G cluster_prep Sample Preparation Sample Biological Sample Spike Spike with Heptanoic-d7 Acid IS Sample->Spike Acidify Acidify Sample (pH < 3) Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Separate Centrifuge for Phase Separation Extract->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate to Dryness Collect->Evaporate G cluster_deriv Derivatization DriedExtract Dried Sample Extract AddReagent Add BSTFA + 1% TMCS & Solvent DriedExtract->AddReagent Heat Heat at 60-80°C AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Short-Chain Fatty Acids Using 3-NPH Derivatization and Heptanoic-d7 Acid Internal Standard

Introduction & Biological Context Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are pivotal end-products of dietary fiber fermentation by the gut microbiome 1. Beyond serving as local energy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are pivotal end-products of dietary fiber fermentation by the gut microbiome 1. Beyond serving as local energy substrates for colonocytes, SCFAs enter systemic circulation to act as signaling molecules. By binding to G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, they modulate immune responses, regulate appetite via GLP-1 and PYY secretion, and maintain metabolic homeostasis 2.

G A Gut Microbiota Fermentation B SCFAs (Acetate, Butyrate) A->B Dietary Fiber C GPCR Activation (FFAR2 / FFAR3) B->C Binding D GLP-1 / PYY Secretion C->D Signaling E Systemic Metabolic Homeostasis D->E Endocrine Action

Fig 1. SCFA generation by gut microbiota and subsequent GPCR-mediated metabolic signaling.

Despite their biological importance, absolute quantification of SCFAs via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is notoriously difficult. Their high polarity, volatility, and lack of a strong chromophore or fluorophore result in poor retention on standard reversed-phase columns and weak ionization efficiency 1.

Mechanistic Rationale: Derivatization & Internal Standardization

To overcome these analytical barriers, this protocol employs a self-validating chemical derivatization strategy coupled with stable-isotope dilution.

  • The Chemistry of 3-NPH Derivatization: We utilize 3-nitrophenylhydrazine (3-NPH) in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and pyridine. EDC activates the carboxylic acid group of the SCFA, while pyridine acts as a nucleophilic catalyst to accelerate the formation of a highly stable hydrazone derivative 3. This transformation dramatically increases the hydrophobicity of the SCFAs (enabling excellent C18 retention) and introduces a nitroaromatic moiety that yields a strong specific fragment ion (m/z 137.0) under negative electrospray ionization (ESI-) 4.

  • The Role of Heptanoic-5,5,6,6,7,7,7-d7 Acid: Matrix effects (ion suppression) and derivatization efficiency can vary wildly between complex biological samples (e.g., feces vs. plasma). By spiking Heptanoic-d7 acid into the raw sample before any extraction or reaction occurs, it acts as a universal normalizer 4. The 7 deuterium atoms provide a +7 Da mass shift, completely preventing isotopic overlap with endogenous heptanoate, while sharing identical reaction kinetics with the target SCFAs.

Workflow N1 1. Sample Collection (Feces/Plasma) N2 2. Spike Internal Standard (Heptanoic-d7 Acid) N1->N2 N3 3. Protein Precipitation (Cold Acetonitrile) N2->N3 N4 4. 3-NPH Derivatization (EDC + Pyridine, 40°C) N3->N4 N5 5. Reaction Quenching (10% EtOH + 1% FA) N4->N5 N6 6. LC-MS/MS Analysis (Negative ESI, MRM) N5->N6

Fig 2. Step-by-step 3-NPH derivatization workflow for SCFA LC-MS/MS analysis.

Experimental Protocol

Reagent Preparation
  • Derivatization Reagent A: 200 mM 3-NPH·HCl in 50% aqueous acetonitrile (v/v) 5.

  • Derivatization Reagent B: 120 mM EDC·HCl in 50% aqueous acetonitrile (v/v) containing 6% pyridine 5.

  • Internal Standard (IS) Working Solution: 100 µM Heptanoic-5,5,6,6,7,7,7-d7 acid in 50% aqueous methanol.

  • Quenching Solution: 10% Ethanol in water containing 1% Formic Acid (FA) 3.

Extraction & Derivatization Workflow
  • Aliquot & Spike: Transfer 50 µL of plasma or clarified fecal homogenate (prepared in water) into a 1.5 mL microcentrifuge tube. Add 10 µL of the Heptanoic-d7 IS Working Solution.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization Reaction: Transfer 50 µL of the resulting supernatant into an autosampler vial. Add 20 µL of Reagent A (3-NPH) and 20 µL of Reagent B (EDC/Pyridine) 3.

  • Incubation: Seal the vial and incubate in a thermoshaker at 40°C for 30 minutes. Expert Insight: Do not exceed 45 minutes, as prolonged heating can lead to the degradation of the hydrazone products.

  • Quenching: Add 100 µL of the Quenching Solution to the vial. Expert Insight: This step is critical. It neutralizes unreacted EDC and prevents the derivatization of residual matrix components inside the heated MS source, which would otherwise cause severe background noise and source fouling.

  • Analysis: The sample is now ready for LC-MS/MS injection.

Analytical Conditions & Data Presentation

Liquid Chromatography Parameters

Separation is achieved using a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C. The flow rate is set to 0.4 mL/min.

Table 1: Mobile Phase Gradient

Time (min) Mobile Phase A (Water + 0.1% FA) Mobile Phase B (Acetonitrile + 0.1% FA)
0.0 90% 10%
2.0 90% 10%
8.0 40% 60%
8.1 5% 95%
10.0 5% 95%
10.1 90% 10%

| 13.0 | 90% | 10% |

Mass Spectrometry Parameters

The triple quadrupole mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM) 6. The signature product ion for all 3-NPH derivatized carboxylic acids is m/z 137.0, corresponding to the cleaved 3-nitrophenylhydrazine moiety 4.

Table 2: MRM Transitions for SCFA-3NPH Derivatives

Analyte Carbon Chain Precursor Ion [M-H]⁻ Product Ion Collision Energy (V)
Acetate C2 194.1 137.0 15
Propionate C3 208.1 137.0 15
Butyrate C4 222.1 137.0 15
Valerate C5 236.1 137.0 15
Hexanoate C6 250.1 137.0 15
Heptanoate C7 264.1 137.0 15

| Heptanoic-d7 (IS) | C7 (Labeled) | 271.2 | 137.0 | 15 |

Method Validation & Quality Control (E-E-A-T)

To ensure the protocol operates as a self-validating system , researchers must include the following controls in every analytical batch:

  • Double Blank: Reagents only (no matrix, no IS). Verifies the absence of environmental SCFA contamination (acetate is a ubiquitous laboratory contaminant).

  • Zero Standard: Matrix + IS only. Confirms that the Heptanoic-d7 acid standard does not contain unlabeled isotopic impurities that would artificially inflate the endogenous C7 measurements.

  • Calibration Curve: Matrix-matched calibrators spanning 0.1 µM to 200 µM, ensuring the biological variance of the target study falls within the linear dynamic range.

References

  • PLOS One: Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. URL:[Link][1]

  • PMC / MDPI: A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. URL:[Link][2]

  • LIPID MAPS: Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytical Variables. URL: [Link][4]

  • Shimadzu Application Note: Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice. URL:[Link][6]

  • bioRxiv: High-throughput LC-MS/MS Method for Quantification of Short Chain Fatty Acids. URL:[Link][3]

Sources

Method

Sample preparation guidelines with heptanoic-5,5,6,6,7,7,7-d7 acid for lipidomics

An Application Guide to Quantitative Lipidomics: The Role and Use of Heptanoic-5,5,6,6,7,7,7-d7 Acid as an Internal Standard Authored by: Senior Application Scientist, Gemini Division Abstract The accurate quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Quantitative Lipidomics: The Role and Use of Heptanoic-5,5,6,6,7,7,7-d7 Acid as an Internal Standard

Authored by: Senior Application Scientist, Gemini Division

Abstract

The accurate quantification of lipid species is fundamental to understanding their complex roles in health and disease. However, the multi-step nature of lipidomics workflows, from sample collection to analysis, introduces significant potential for variability. Internal standards are the bedrock of robust quantification, correcting for sample loss during extraction and fluctuations in instrument response. This guide provides a comprehensive overview and detailed protocols for the use of heptanoic-5,5,5,6,6,7,7,7-d7 acid, a deuterated odd-chain fatty acid, as a superior internal standard for lipidomics applications. We delve into the scientific rationale behind its selection and provide validated, step-by-step protocols for plasma, tissue, and cell culture samples, designed for researchers, scientists, and drug development professionals.

The Foundational Principle: Why Internal Standards are Non-Negotiable in Lipidomics

Quantitative lipidomics aims to determine the precise concentration of lipid molecules within a biological sample. This process is susceptible to errors at every stage, including lipid extraction efficiency, sample transfer, and ionization efficiency in the mass spectrometer.[1] To achieve reliable and reproducible data, it is essential to incorporate an internal standard (IS).[2]

An ideal internal standard is a compound that is chemically and physically similar to the analytes of interest but can be distinguished from them, typically by mass spectrometry.[1] It is added in a known quantity to the sample at the very beginning of the workflow.[2] By monitoring the signal of the IS alongside the target analytes, any variations or losses that occur during sample preparation will affect both the IS and the analyte proportionally. This allows for the normalization of the analyte's signal, correcting for experimental inconsistencies and ensuring high accuracy and precision.[1][3]

Heptanoic-5,5,6,6,7,7,7-d7 Acid: A Hybrid Approach to Standardization

The selection of an appropriate internal standard is a critical decision. Heptanoic-5,5,6,6,7,7,7-d7 acid (d7-Heptanoic Acid) represents an optimal choice by combining two key features:

  • Odd-Chain Fatty Acid Backbone: Heptanoic acid is a seven-carbon (C7:0) fatty acid. Odd-chain fatty acids are either absent or present at exceptionally low levels in most mammalian biological systems, which primarily synthesize and metabolize even-chain fatty acids.[1][4] This unique characteristic minimizes the risk of overlapping signals with endogenous lipids, a common challenge in lipid analysis.[4][5]

  • Stable Isotope Labeling: The seven deuterium atoms (d7) on the terminal end of the molecule create a distinct mass shift (+7 Da) compared to its unlabeled counterpart. This isotopic difference makes it easily distinguishable by a mass spectrometer without significantly altering its chemical properties, such as polarity and chromatographic retention time.[1] Consequently, it co-elutes and behaves almost identically to endogenous short-chain fatty acids during extraction and ionization, making it a superb mimic for correcting matrix effects.[1][2]

This combination of an odd-chain structure and stable isotope labeling makes d7-Heptanoic Acid a powerful tool for the accurate quantification of free fatty acids and for normalizing broader lipidomic profiles.

The Causality of Method Selection: A Rationale for Key Experimental Choices

A robust protocol is not merely a list of steps; it is a system where each choice is deliberate and scientifically justified.

Why Add the Internal Standard First?

The foundational principle of internal standardization dictates that the IS must be added at the earliest possible stage—prior to any extraction or purification steps.[2] This ensures that the IS experiences every potential source of loss and variability that the target analytes do, from protein precipitation and phase separation to evaporation and reconstitution. Adding the IS later in the workflow would negate its ability to correct for losses in the initial, most critical stages.

The Logic of Lipid Extraction: Folch and its Progeny

The goal of lipid extraction is to efficiently separate lipids from other biomolecules like proteins and nucleic acids. The most widely used methods are based on the work of Folch and of Bligh & Dyer, which employ a mixture of chloroform and methanol.[6][7]

  • Methanol's Role: Methanol is a polar solvent that serves to denature proteins and disrupt the hydrogen bonds between lipids and proteins within cellular membranes.[6]

  • Chloroform's Role: Chloroform is a non-polar solvent that readily dissolves the lipids once they are freed from the cellular matrix.[7]

  • The Biphasic System: The addition of water or a saline solution creates a two-phase system.[8] The upper, aqueous phase contains polar non-lipid contaminants, while the lower, organic chloroform layer contains the purified lipids.[8][9]

The ratio of solvents to the sample is a critical parameter. For complex matrices like plasma and tissues, a higher solvent-to-sample ratio (e.g., 20:1) is often required to ensure complete lipid recovery and overcome matrix effects.[10]

G

Caption: Workflow showing the role of the internal standard.

Validated Protocols for Sample Preparation

The following protocols have been optimized for use with heptanoic-5,5,6,6,7,7,7-d7 acid across common biological matrices. It is crucial to handle all organic solvents in a chemical fume hood and to keep samples on ice whenever possible to minimize enzymatic degradation.[11][12]

Preparation of Internal Standard Solutions

Accurate preparation of the IS stock and working solutions is paramount for quantitative accuracy.

Solution TypeSoluteSolventConcentrationStorage
Stock Solution 10 mg d7-Heptanoic Acid10 mL Methanol (LC-MS Grade)1 mg/mL-80°C in amber glass vial
Working Solution 100 µL Stock Solution9.9 mL Methanol (LC-MS Grade)10 µg/mL (10 ppm)-20°C in amber glass vial
Protocol 1: Lipid Extraction from Plasma or Serum

This protocol is adapted from the modified Folch method and is suitable for small volumes of plasma or serum.[1][11]

Materials:

  • Plasma or Serum, thawed on ice

  • d7-Heptanoic Acid Working Solution (10 µg/mL)

  • Chloroform (LC-MS Grade)

  • Methanol (LC-MS Grade), pre-chilled to 4°C

  • 0.9% NaCl solution in ultrapure water, pre-chilled to 4°C

  • 2 mL microcentrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma or serum into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL d7-Heptanoic Acid working solution to the plasma.

  • Solvent Addition: Add 1 mL of a pre-chilled 2:1 (v/v) chloroform:methanol solution.

  • Extraction: Vortex the mixture vigorously for 2 minutes. Incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation: Add 200 µL of cold 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic layer using a glass syringe or pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 1:1 Butanol:Methanol).

G

Caption: Step-by-step workflow for plasma lipid extraction.

Protocol 2: Lipid Extraction from Tissues

This protocol requires an initial homogenization step to disrupt the tissue structure.[11][13]

Materials:

  • Tissue (~20-50 mg), flash-frozen in liquid nitrogen

  • Bead homogenizer with ceramic beads

  • d7-Heptanoic Acid Working Solution (10 µg/mL)

  • All other reagents and equipment from Protocol 1

Procedure:

  • Tissue Weighing: Weigh approximately 20-50 mg of frozen tissue into a pre-chilled homogenization tube containing ceramic beads. Record the exact weight.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL d7-Heptanoic Acid working solution directly to the tissue in the tube.

  • Homogenization: Add 1 mL of ice-cold 2:1 (v/v) chloroform:methanol. Homogenize the tissue using a bead beater according to the manufacturer's instructions until the tissue is fully dissociated.

  • Extraction: Incubate the homogenate on a shaker at 4°C for 30 minutes.

  • Phase Separation: Add 200 µL of cold 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic layer and transfer to a clean glass tube.

  • Drying and Reconstitution: Proceed with steps 8 and 9 from Protocol 1. The final concentration can be normalized to the initial tissue weight.

Protocol 3: Lipid Extraction from Adherent Cell Cultures

This protocol is designed for cells grown in a standard 10 cm culture dish.

Materials:

  • Adherent cells (~1 x 10^7 cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • d7-Heptanoic Acid Working Solution (10 µg/mL)

  • All other reagents and equipment from Protocol 1

Procedure:

  • Cell Washing: Place the culture dish on ice. Aspirate the growth medium and wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium.

  • Cell Harvesting: Add 1 mL of ice-cold PBS to the plate. Scrape the cells from the surface and transfer the cell suspension to a 2 mL microcentrifuge tube.[14]

  • Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL d7-Heptanoic Acid working solution to the cell pellet.

  • Extraction: Add 1 mL of a pre-chilled 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to lyse the cells and solubilize lipids. Incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation and Collection: Proceed with steps 5 through 9 from Protocol 1.

Quantitative Data Analysis

The fundamental calculation for quantification relies on the ratio of the peak area of the target analyte to the peak area of the internal standard, as determined by the mass spectrometer.

Basic Quantification Formula:

Concentration of Analyte = ( (Peak Area of Analyte) / (Peak Area of IS) ) * Concentration of IS

For accurate results, a calibration curve should be generated using a series of known concentrations of an authentic standard for the analyte of interest, with the internal standard concentration held constant.[2]

Conclusion

The pursuit of accurate and reproducible data is paramount in lipidomics research. The use of a well-chosen internal standard is not merely a suggestion but a requirement for robust quantification. Heptanoic-5,5,6,6,7,7,7-d7 acid offers a superior solution by combining the low endogenous abundance of an odd-chain fatty acid with the precise mass distinction of stable isotope labeling. By implementing the scientifically-grounded protocols detailed in this guide, researchers can significantly enhance the quality and reliability of their lipidomics data, leading to more confident biological insights in academic research and drug development.

References

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(8), 1547–1558. [Link]

  • Burla, B., Astarita, G., & Watson, D. G. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology, 10, 80. [Link]

  • Le, T. L., & Yost, R. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolomics, 14(8), 103. [Link]

  • Löfgren, L., Ståhlman, M., & Forsberg, G. B. (2012). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 53(4), 779–786. [Link]

  • Fitzpatrick, M. (2014). Extracting cholesterol and lipids from cells. The Open Lab Book. [Link]

  • Christie, W. W. (2019). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. [Link]

  • MMPC.org. (2013). Tissue TG & TC Protocol. [Link]

  • Rani, K., & Saini, K. C. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7677. [Link]

  • DuLab, University of Hawaii. (2023). Lipid extraction and FAME assay training. [Link]

  • Al-Sari, N., & Yost, R. A. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999. [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444. [Link]

  • Schneiter, R., & Daum, G. (2017). Lipid Extraction from Yeast Cells. Cold Spring Harbor Protocols, 2017(1), pdb.prot085449. [Link]

  • Mesaros, C., Lee, S. H., & Blair, I. A. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), 32 extracting lipids from cells and media. [Link]

  • Alshehry, Z. H., Barlow, C. K., & Weir, J. M. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(2), 389–403. [Link]

  • Wayne State University. Lipidomics FAQ. [Link]

  • GERLI. Liquid samples (bligh and dyer). Cyberlipid. [Link]

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Scholars @ UT Health San Antonio. [Link]

  • Garmy, N., & Flin, R. (2016). Lipid Extraction from HeLa Cells, Quantification of Lipids, Formation of Large Unilamellar Vesicles (LUVs) by Extrusion and in vitro Protein-lipid Binding Assays, Analysis of the Incubation Product by Transmission Electron Microscopy (TEM) and by Flotation across a Discontinuous Sucrose Gradient. Bio-protocol, 6(20), e1969. [Link]

  • Ramos-Molina, B., & Al-Sari, N. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 10(11), 458. [Link]

  • Shiva, S., & Dhungana, P. (2017). A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues. Plant Methods, 13, 9. [Link]

  • Le, T. L., & Yost, R. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Analytica Chimica Acta, 1037, 240–249. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method for total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). Neutral Lipid Extraction by the Method of Bligh-Dyer. Canadian Journal of Biochemistry and Physiology, 37, 922. [Link]

  • Le, T. L., & Yost, R. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. National Institute of Standards and Technology. [Link]

  • Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. [Link]

  • Liebisch, G., & Fahy, E. (2020). Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications. Circulation: Genomic and Precision Medicine, 13(6), e003022. [Link]

  • Agilent. (2021). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. [Link]

  • Maschek, A. (2021). Lipidomics SOP. HSC Cores - BookStack. [Link]

  • Ulmer, C. Z., & Yost, R. A. (2020). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. Methods in Molecular Biology, 2083, 13–27. [Link]

  • Lee, J., & Kim, J. (2023). A simple and rapid extraction of lipids in plasma using spin column with superabsorbent polymer beads for mass spectrometry. ResearchGate. [Link]

  • Carrascal, J. R. (2016). Odd chain fatty acid as internal standard?. ResearchGate. [Link]

  • Tan, V. Y., & Chan, E. C. Y. (2021). Lipidomic Analysis of Archival Pathology Specimens Identifies Altered Lipid Signatures in Ovarian Clear Cell Carcinoma. Metabolites, 11(11), 748. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]

  • Alwash, M., & Kim, D. H. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(3), 295-303. [Link]

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Application

Application Note: Resolving Anaplerotic and Oxidative Fluxes Using Heptanoic-5,5,6,6,7,7,7-d7 Acid in Stable Isotope-Resolved Metabolomics (SIRM)

Executive Summary Tracing the intricate balance between oxidative energy generation and anaplerotic replenishment of the Tricarboxylic Acid (TCA) cycle is a fundamental challenge in metabolic research. Traditional carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tracing the intricate balance between oxidative energy generation and anaplerotic replenishment of the Tricarboxylic Acid (TCA) cycle is a fundamental challenge in metabolic research. Traditional carbon-13 ( 13C ) tracers often confound these two pathways due to widespread label scrambling.

Heptanoic-5,5,6,6,7,7,7-d7 acid , a heavily deuterated odd-chain medium-chain fatty acid (MCFA), offers an elegant solution. By leveraging the highly specific cleavage patterns of mitochondrial β -oxidation, this tracer effectively isolates the anaplerotic flux (via propionyl-CoA) from the oxidative flux (via acetyl-CoA). This application note provides a comprehensive, mechanistically grounded protocol for deploying this tracer in Stable Isotope-Resolved Metabolomics (SIRM) to map lipid-driven TCA cycle dynamics in drug development and disease modeling.

Mechanistic Rationale: The Atomic Journey of the Deuterium Label

To utilize a tracer effectively, one must understand the causality of its metabolic processing [1]. Heptanoic acid (C7:0) is uniquely suited for SIRM because, as an MCFA, it bypasses Carnitine Palmitoyltransferase 1 (CPT1) regulation, entering the mitochondria directly to undergo β -oxidation.

The Decoupling of Acetyl-CoA and Propionyl-CoA

Heptanoic-5,5,6,6,7,7,7-d7 acid is labeled exclusively on its terminal three carbons (C5, C6, C7). During mitochondrial β -oxidation, the 7-carbon chain undergoes two cleavage cycles:

  • Cycle 1 & 2 (Unlabeled Cleavage): The C1–C4 segment is cleaved to yield two molecules of unlabeled Acetyl-CoA (M+0) . This pool enters the TCA cycle strictly via citrate synthase, driving oxidative flux without contributing any heavy isotopes.

  • Terminal Cleavage (Deuterated Anaplerosis): The remaining C5–C7 segment forms Propionyl-CoA .

Tracking the Deuterium Loss:

  • At C5 (Initial D2​ ): During the final β -oxidation cycle, C5 becomes the β -carbon. It undergoes dehydrogenation (losing 1 D) and subsequent oxidation of the β -hydroxy intermediate to a β -keto group (losing the second D). Thus, C5 loses both deuteriums to become the thioester carbonyl carbon of Propionyl-CoA.

  • At C6 ( D2​ ) and C7 ( D3​ ): These carbons remain fully intact.

  • Result: The resulting Propionyl-CoA retains exactly 5 deuteriums (Propionyl-d5-CoA, M+5 ).

Anaplerotic Entry via Succinyl-CoA

Propionyl-d5-CoA is carboxylated by Propionyl-CoA Carboxylase (PCC). PCC abstracts a deuteron from the α -carbon (formerly C6) to add CO2​ , resulting in Methylmalonyl-d4-CoA (M+4). Methylmalonyl-CoA mutase then rearranges this into Succinyl-d4-CoA (M+4) , which enters the TCA cycle anaplerotically [2]. This precise atomic journey allows researchers to measure anaplerotic flux purely by monitoring M+4 TCA cycle intermediates (e.g., malate, aspartate).

Pathway Heptanoic Heptanoic-5,5,6,6,7,7,7-d7 Acid (C7:0, M+7) BetaOx Mitochondrial β-Oxidation (Bypasses CPT1) Heptanoic->BetaOx Acetyl 2x Acetyl-CoA (Unlabeled, M+0) BetaOx->Acetyl C1-C4 Cleavage Propionyl 1x Propionyl-CoA (Propionyl-d5-CoA, M+5) BetaOx->Propionyl C5-C7 Cleavage (Loss of 2D at C5) TCA TCA Cycle (Anaplerotic Replenishment) Acetyl->TCA Oxidative Flux (Unlabeled) Succinyl Succinyl-CoA (Succinyl-d4-CoA, M+4) Propionyl->Succinyl PCC & Mutase (Loss of 1D at α-carbon) Succinyl->TCA

Fig 1: Atomic tracking of Heptanoic-d7 acid through β-oxidation into the TCA cycle.

Experimental Protocol: SIRM Workflow

To ensure the trustworthiness of the resulting data, this protocol incorporates a self-validating system : a parallel incubation with unlabeled heptanoic acid (M+0) must be run. This controls for natural isotope abundance (NIA) and accounts for the chromatographic retention time (RT) shifts commonly induced by heavy deuterium labeling [3].

Phase 1: Tracer Preparation & Incubation
  • Tracer Conjugation: Fatty acids must be conjugated to Bovine Serum Albumin (BSA) to prevent cellular toxicity and mimic physiological lipid transport.

    • Prepare a 5 mM stock of Heptanoic-5,5,6,6,7,7,7-d7 acid in 100% ethanol.

    • Dropwise, add the stock to a 10% (w/v) essentially fatty-acid-free BSA solution in PBS at 37°C, stirring vigorously to achieve a 6:1 molar ratio (Fatty Acid:BSA).

  • Cell Culture Incubation:

    • Seed cells in 6-well plates and grow to 80% confluence.

    • Wash cells twice with warm PBS to remove residual serum lipids.

    • Introduce custom media containing 100 µM to 250 µM of the BSA-conjugated Heptanoic-d7 acid.

    • Time-course: Harvest at 0.5, 2, 4, 8, and 24 hours to capture both rapid β -oxidation and slower steady-state TCA cycle labeling.

Phase 2: Quenching and Biphasic Extraction

Metabolism operates on sub-second timescales; rapid quenching is non-negotiable.

  • Quickly aspirate media and immediately plunge the plate onto dry ice.

  • Add 1 mL of pre-chilled (-80°C) 80% Methanol/20% Water to quench enzymatic activity.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Add 0.5 mL of cold Methyl tert-butyl ether (MTBE) to create a biphasic extraction system. Vortex for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Separation: The upper organic layer contains complex lipids; the lower aqueous layer contains polar metabolites (Acyl-CoAs, TCA intermediates). Transfer the lower layer to a new tube and dry under a gentle stream of nitrogen gas ( N2​ ).

Phase 3: LC-HRMS Analysis

Analyze the reconstituted polar fraction using Reversed-Phase Ion-Pairing Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) operating in negative ion mode [4].

  • Column: C18 (e.g., Waters Acquity UPLC HSS T3).

  • Mobile Phase A: 97% Water / 3% Methanol with 10 mM Tributylamine (TBA) and 15 mM Acetic Acid (Ion-pairing agent critical for Acyl-CoA retention).

  • Mobile Phase B: 100% Methanol.

Workflow Prep BSA-Tracer Conjugation Incubate Cell Incubation (0.5 - 24h) Prep->Incubate Quench Rapid Quench (-80°C 80% MeOH) Incubate->Quench Extract Biphasic Extraction (MeOH/MTBE) Quench->Extract LCMS LC-HRMS (Ion-Pairing) Extract->LCMS Model Isotopologue Flux Modeling LCMS->Model

Fig 2: Step-by-step SIRM experimental workflow from tracer preparation to flux modeling.

Data Presentation & Expected Results

Following LC-HRMS analysis, raw data must be corrected for Natural Isotope Abundance (NIA) using software tools such as IsoCor or AccuCor. Because deuterium ( 2H ) has a natural abundance of ~0.0115%, correction is vital for accurate flux quantification.

Table 1: Expected Primary Isotopologue Mass Shifts | Metabolite | Chemical Formula (Unlabeled) | Expected Dominant Isotopologue | Mechanistic Origin of Label | | :--- | :--- | :--- | :--- | | Acetyl-CoA | C23​H38​N7​O17​P3​S | M+0 | Cleavage of unlabeled C1-C4 of Heptanoic acid. | | Propionyl-CoA | C24​H40​N7​O17​P3​S | M+5 | Cleavage of C5-C7; loss of 2D at C5 during oxidation. | | Succinyl-CoA | C25​H40​N7​O19​P3​S | M+4 | PCC abstraction of 1D from the α -carbon. | | Malate | C4​H6​O5​ | M+4 | Direct downstream product of Succinyl-CoA. | | Citrate | C6​H8​O7​ | M+4 | Condensation of M+4 Oxaloacetate with M+0 Acetyl-CoA. |

Note: Minor M+3 pools of Succinyl-CoA and downstream metabolites may appear due to spontaneous solvent deuterium-hydrogen (D-H) exchange at acidic α -carbons during extraction. The M+0 control validates that these are exchange artifacts, not biological unlabeled flux.

Quality Control & Analytical Caveats

  • Kinetic Isotope Effects (KIE): Deuterium forms stronger bonds with carbon than protium ( 1H ). This primary KIE can slow down specific enzymatic steps (e.g., the dehydrogenation of C5 by Acyl-CoA dehydrogenase). Researchers must compare the total pool sizes of TCA intermediates between the M+0 and d7-treated groups to ensure the tracer is not inducing an artificial metabolic bottleneck.

  • Chromatographic Isotope Effect: Deuterated compounds elute slightly earlier than their unlabeled counterparts in reversed-phase chromatography. When integrating peaks, ensure the integration window is wide enough to capture both the M+0 and M+X peaks, which may be separated by up to 0.1–0.3 minutes.

References

  • Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2012). Stable isotope resolved metabolomics of lung cancer in a SCID mouse model. Pharmacology & Therapeutics, 133(3), 366-381. URL: [Link]

  • Roe, C. R., Brunengraber, H., & Roe, D. S. (2002). Anaplerotic diet therapy in inherited metabolic disease: therapeutic potential. Journal of Clinical Investigation, 110(2), 259-264. URL: [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Zamboni, N. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. URL: [Link]

  • Lu, W., Clasquin, M. F., Melamud, E., Amador-Noguez, D., Caudy, A. A., & Rabinowitz, J. D. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry, 82(8), 3212-3221. URL: [Link]

Method

Application Note: In Vivo Pharmacokinetic Tracing and Metabolic Profiling Using Heptanoic-5,5,6,6,7,7,7-d7 Acid

Executive Summary The precise mapping of lipid metabolism and pharmacokinetics (PK) is a critical bottleneck in the development of metabolic therapies and nutritional interventions. Heptanoic-5,5,6,6,7,7,7-d7 acid —a sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise mapping of lipid metabolism and pharmacokinetics (PK) is a critical bottleneck in the development of metabolic therapies and nutritional interventions. Heptanoic-5,5,6,6,7,7,7-d7 acid —a stable isotope-labeled, odd-chain, medium-chain fatty acid (MCFA)—provides a robust solution for tracking lipid turnover, β -oxidation, and anaplerosis in vivo[1].

This application note provides a comprehensive, self-validating methodology for the in vivo administration, extraction, derivatization, and LC-MS/MS quantification of heptanoic-d7 acid. By bridging physiological causality with analytical rigor, this guide empowers researchers to execute high-fidelity metabolic tracing studies.

Mechanistic Rationale: Why Heptanoic-d7 Acid?

The Anaplerotic Advantage of Odd-Chain MCFAs

Unlike even-chain fatty acids that exclusively yield acetyl-CoA, odd-chain fatty acids like heptanoic acid (C7:0) are highly valued for their anaplerotic properties. During mitochondrial β -oxidation, heptanoic acid is cleaved to yield both acetyl-CoA and propionyl-CoA. Propionyl-CoA subsequently enters the Tricarboxylic Acid (TCA) cycle as succinyl-CoA, replenishing cycle intermediates[2].

The Power of Deuterium Labeling

Endogenous fatty acid backgrounds heavily confound traditional PK studies. By utilizing heptanoic-5,5,6,6,7,7,7-d7 acid, where seven hydrogen atoms at the terminal carbons (C5, C6, C7) are replaced with deuterium, researchers induce a precise +7 Da mass shift [1].

  • Causality of Isotope Choice: The +7 Da shift completely bypasses the natural 13C isotopic envelope of endogenous heptanoic acid, eliminating background noise and enabling absolute quantification of exogenous flux. Furthermore, the strong C-D bonds at the terminal end resist rapid in vivo hydrogen-deuterium exchange, preserving the tracer's integrity during systemic circulation.

Experimental Workflow

Workflow A In Vivo Dosing (Heptanoic-d7) B Serial Blood Sampling A->B C Plasma Extraction & Derivatization B->C D LC-MS/MS Acquisition C->D E PK Modeling & Flux Analysis D->E

Workflow for in vivo pharmacokinetic tracing of heptanoic-d7 acid.

Step-by-Step Experimental Protocols

To ensure a self-validating system, every step of this protocol includes built-in quality control mechanisms and physical rationales.

Protocol A: In Vivo Administration and Sampling

Medium-chain fatty acids exhibit exceptionally rapid systemic clearance because they bypass the lymphatic system and are absorbed directly into the portal vein[2]. Consequently, the sampling window must be heavily weighted toward early time points.

  • Animal Preparation: Fast subjects (e.g., C57BL/6 mice) for 4–6 hours prior to dosing to deplete endogenous glycogen and standardize baseline lipid metabolism.

  • Dosing: Administer Heptanoic-d7 acid via intravenous (IV) bolus (e.g., 5 mg/kg) or oral gavage (PO) (e.g., 20 mg/kg) formulated in a 0.5% methylcellulose/Tween-80 vehicle.

  • Serial Sampling: Collect 20 µL of whole blood via tail vein nick or jugular catheter at t=0,5,10,15,30,60,120,and 240 minutes.

  • Enzyme Inhibition (Critical Step): Immediately transfer blood into tubes coated with K2​ EDTA and a broad-spectrum esterase inhibitor (e.g., paraoxon). Causality: Esterases in plasma will rapidly hydrolyze acyl-glucuronide metabolites back into free heptanoic-d7 acid, artificially inflating the parent drug concentration.

  • Plasma Isolation: Centrifuge at 2,000 × g for 10 min at 4°C. Flash-freeze plasma in liquid nitrogen.

Protocol B: Extraction and 3-NPH Derivatization

Short- and medium-chain fatty acids ionize poorly in standard Electrospray Ionization (ESI) due to the lack of a strong chromophore or easily ionizable functional group[3]. Derivatization with 3-Nitrophenylhydrazine (3-NPH) converts the carboxylic acid into a hydrazide, dramatically improving ESI negative mode ionization and C18 retention[3].

  • Protein Precipitation: To 10 µL of plasma, add 40 µL of ice-cold acetonitrile containing 1 µg/mL of an internal standard (IS) (e.g., Hexadecanoic-d31-acid). Vortex for 30 seconds.

  • Centrifugation: Spin at 15,000 × g for 15 min at 4°C to pellet precipitated proteins. Transfer 30 µL of the supernatant to a 96-well plate.

  • Derivatization Reaction:

    • Add 15 µL of 200 mM 3-NPH (in 50% aqueous methanol).

    • Add 15 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine.

    • Causality: EDC activates the carboxylic acid, while pyridine acts as a base catalyst to drive the nucleophilic attack by 3-NPH.

  • Incubation: Seal the plate and incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 200 µL of 10% aqueous acetonitrile. The sample is now ready for LC-MS/MS.

Protocol C: LC-MS/MS Acquisition
  • Chromatography: Inject 2 µL onto an Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 1.9 µm) maintained at 45°C[4].

  • Mobile Phases: Phase A: Water with 0.1% Formic Acid. Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes. The 3-NPH derivatization ensures heptanoic-d7 elutes cleanly away from the solvent front.

  • Mass Spectrometry (MRM Mode): Operate a triple quadrupole MS in Negative ESI mode.

    • Heptanoic-d7-3NPH Transition: Monitor m/z271.2→137.1 .

    • IS Transition: Monitor corresponding derivative mass.

Data Presentation: Pharmacokinetic Analysis

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is used to derive PK parameters. The table below outlines the expected quantitative behavior of heptanoic-d7 acid and the physiological causality driving these metrics.

PK ParameterUnitIV Bolus (Expected)Oral Gavage (Expected)Biological Causality
Cmax​ µg/mLHigh (Immediate)ModerateFirst-pass hepatic metabolism rapidly extracts MCFAs from portal circulation.
Tmax​ min010 - 20Rapid GI absorption directly into the portal vein, bypassing the slower lymphatic system.
AUC0−t​ µg·h/mLBaseline Reference~30% - 50% of IVExtensive hepatic extraction limits systemic exposure (low oral bioavailability).
t1/2​ min10 - 2515 - 30Rapid mitochondrial uptake and immediate β -oxidation for energy production.
Clearance (CL) L/h/kg> 2.5N/AHigh metabolic clearance driven by ubiquitous tissue acyl-CoA synthetases.

Metabolic Pathway Visualization

To fully leverage the tracing capabilities of heptanoic-d7 acid, researchers must monitor its downstream isotopologues. The diagram below maps the successive cleavage of the carbon backbone.

Pathway N1 Heptanoic-d7 Acid N2 Heptanoyl-d7-CoA N1->N2 Acyl-CoA Synthetase N3 β-Oxidation Cycle 1 N2->N3 N4 Valeryl-d5-CoA + Acetyl-d2-CoA N3->N4 N5 β-Oxidation Cycle 2 N4->N5 N6 Propionyl-d3-CoA + Acetyl-d2-CoA N5->N6 N7 TCA Cycle / Anaplerosis N6->N7 via Succinyl-CoA

Mitochondrial beta-oxidation of heptanoic-d7 acid yielding anaplerotic propionyl-CoA.

Self-Validating System & Quality Control

To ensure the Trustworthiness of the generated data, the following self-validating checks must be integrated into every analytical batch:

  • Matrix Effect (ME) Assessment:

    • Procedure: Compare the peak area of heptanoic-d7 spiked into post-extracted blank plasma versus the peak area in neat solvent.

    • Validation Threshold: ME must be between 85% and 115%. If ion suppression is >15% , sample dilution or a switch to a more retentive solid-phase extraction (SPE) is required.

  • Isotopic Purity & Blank Matrix Check:

    • Procedure: Inject a derivatized blank plasma sample (no tracer).

    • Validation Threshold: The signal at the m/z271.2 transition must be <20% of the Lower Limit of Quantification (LLOQ). This proves that endogenous C7:0 natural isotopes do not interfere with the d7 channel.

  • Internal Standard (IS) Tracking:

    • Procedure: Plot the IS peak area across all study samples.

    • Validation Threshold: If the IS area in any specific sample deviates by >50% from the batch mean, the extraction for that sample is invalid (indicating a derivatization failure or pipetting error) and must be repeated.

References

  • Buy Heptanoic-5,5,6,6,7,7,7-d7 acid (EVT-13995386)
  • Source: acs.
  • Source: jci.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting D/H Exchange in Heptanoic-5,5,6,6,7,7,7-d7 Acid

Welcome to the Technical Support Center for Isotopic Standards. As a Senior Application Scientist, I frequently encounter researchers struggling with the apparent isotopic degradation of deuterated internal standards.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Standards. As a Senior Application Scientist, I frequently encounter researchers struggling with the apparent isotopic degradation of deuterated internal standards. Heptanoic-5,5,6,6,7,7,7-d7 acid is a critical internal standard used in lipidomics, environmental testing, and pharmacokinetic assays.

While aliphatic C-D bonds are thermodynamically stable, specific environmental and instrumental triggers can induce unexpected deuterium-to-hydrogen (D/H) exchange or isotopic scrambling. This guide provides field-proven, self-validating methodologies to isolate and eliminate these variables, ensuring the scientific integrity of your quantitative assays.

Part 1: Diagnostic Triage & Core FAQs

Q1: Why is my heptanoic-5,5,6,6,7,7,7-d7 acid undergoing D/H exchange in water? I thought aliphatic C-D bonds were stable.

A: You are correct; unactivated aliphatic C(sp3)-D bonds (like those on C5, C6, and C7) possess high bond dissociation energies and pKa values >40. Unlike alpha-protons (C2) which can undergo keto-enol tautomerization, terminal aliphatic deuteriums do not spontaneously exchange in neutral aqueous solutions[1]. If you observe D/H exchange (visualized as M-1 or M-2 peaks in your mass spectra), it is typically driven by external catalysts:

  • Trace Transition Metals: Metals such as Ag, Ru, or Pd leaching from stainless steel LC components or sample prep labware can catalyze C(sp3)-H/D exchange even at room temperature[2].

  • Microbial Enzymatic Activity: In non-sterile aqueous matrices, microbial enzymes (e.g., desaturases) can activate these distal bonds.

  • Gas-Phase Scrambling (MS Artifact): The exchange may not be happening in the liquid phase at all. During electrospray ionization (ESI) or collision-induced dissociation (CID), intramolecular hydrogen/deuterium scrambling can occur in the gas phase[3].

Q2: How can I definitively differentiate between true aqueous solution exchange and MS in-source scrambling?

A: To isolate the root cause, bypass the LC column and perform a Flow-Injection Analysis (FIA) using both a high-energy ESI source and a softer ionization method (if available). If the D/H exchange disappears under softer ionization or lower declustering potentials, the issue is gas-phase scrambling[3]. If the isotopic distribution remains shifted toward lower mass (e.g., d6, d5), the exchange is occurring in the aqueous solution prior to ionization.

Q3: Does the exchange of the carboxylic acid proton (-COOH) affect my LC-MS quantification?

A: No. The proton on the carboxylic acid group (C1) is highly labile and exchanges instantly with the aqueous solvent[1]. However, in LC-MS applications, heptanoic acid is typically analyzed in negative electrospray ionization (ESI-) mode as the deprotonated carboxylate [M-H]-, meaning this proton is lost prior to detection. The stability concerns strictly apply to the deuterium atoms on the aliphatic tail.

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve isotopic degradation, follow the diagnostic workflow below.

Workflow Start Observe Isotopic Mass Shift (M-1, M-2 peaks) Q1 Does shift persist in Flow Injection Analysis (FIA)? Start->Q1 GasPhase Gas-Phase Scrambling (MS Artifact) Q1->GasPhase No (Only in LC-MS/MS) Solution Solution-Phase Exchange (True D-loss) Q1->Solution Yes Fix1 Optimize ESI/CID Energy GasPhase->Fix1 Q2 Are trace transition metals present in matrix? Solution->Q2 Metal Metal-Catalyzed C(sp3)-D Activation Q2->Metal Yes Microbe Microbial/Enzymatic Degradation Q2->Microbe No Fix2 Add 0.1 mM EDTA & Use PEEK tubing Metal->Fix2 Fix3 Sterile Filter (0.22 µm) Store at -80°C Microbe->Fix3

Caption: Diagnostic workflow for identifying and resolving D/H exchange in deuterated fatty acids.

If solution-phase exchange is confirmed and microbial contamination is ruled out, the most likely culprit is transition-metal catalysis. The diagram below illustrates how trace metals activate otherwise stable C-D bonds.

Mechanism A Heptanoic-d7 Acid (Stable C-D Bonds) C Metal-Alkyl Intermediate [C-D Bond Activation] A->C Coordination B Trace Metal Cation (e.g., Ag+, Ru2+) B->C Catalysis E Heptanoic-d6 Acid (Isotopic Scrambling) C->E H+ Exchange D Protic Solvent (H2O) D->E Proton Donor

Caption: Mechanism of transition metal-catalyzed C(sp3)-D bond activation in aqueous solutions.

Part 3: Quantitative Data & Standard Operating Procedures (SOP)

Isotopic Stability Profile

The following table summarizes the expected stability of heptanoic-d7 acid under various conditions and outlines the causality behind observed isotopic degradation.

Matrix ConditionStorage TempExpected D-Retention (30 Days)Primary Mechanism of D-LossRecommended Mitigation
LC-MS H2O (Neat)4°C> 98.5%N/A (Stable baseline)Standard cold storage
H2O + Trace Metals (e.g., Ag, Ru)25°C< 85.0%Metal-catalyzed C(sp3)-D activation[2]Add 0.1 mM EDTA; Use PEEK labware
Non-Sterile Aqueous Buffer25°C< 90.0%Microbial enzymatic degradation0.22 µm filtration; 0.1% Formic Acid
High-Energy ESI-MS/MS SourceN/AApparent < 80.0%Gas-phase intramolecular scrambling[3]Optimize declustering potential / CE
SOP: Self-Validating Preparation of Aqueous Heptanoic-d7 Standards

To ensure absolute trustworthiness in your assay, utilize this self-validating protocol to prepare aqueous internal standards that resist both chemical and biological H/D exchange.

Materials Required:

  • Heptanoic-5,5,6,6,7,7,7-d7 acid (Isotopic purity ≥ 98%)

  • LC-MS grade water (metal-free)

  • 0.5 M EDTA solution

  • 0.22 µm PTFE syringe filters

  • Silanized amber glass vials or High-Density Polypropylene (HDPP) tubes[4]

Step-by-Step Procedure:

  • Solvent Passivation: Spike LC-MS grade water with EDTA to a final concentration of 0.1 mM.

    • Causality: EDTA chelates trace transition metals (e.g., Pd, Ru, Ag) that inadvertently catalyze C(sp3)-D bond activation[2].

  • Standard Dissolution: Dissolve the heptanoic-d7 acid standard in a minimal volume of LC-MS grade methanol (e.g., 5% of final volume) before bringing it to volume with the passivated aqueous solvent.

    • Causality: Heptanoic acid has limited aqueous solubility; initial organic dissolution prevents micelle formation and localized concentration gradients.

  • Sterilization: Pass the complete solution through a 0.22 µm PTFE syringe filter into a sterile container.

    • Causality: Removes microbial contaminants capable of enzymatic beta-oxidation, which leads to biological isotopic scrambling.

  • Aliquot and Storage: Dispense into single-use silanized amber glass vials or HDPP tubes and store at -80°C[4].

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Silanized glass prevents surface-metal interactions.

  • Self-Validation Step: Prepare a parallel control vial containing the aqueous matrix spiked with 50% unlabeled heptanoic acid and 50% heptanoic-d7 acid. Analyze immediately (T=0) and at T=7 days.

    • Causality: If the M-1/M-2 ratio remains identical to the T=0 baseline but is higher than the manufacturer's Certificate of Analysis, the issue is confirmed as MS in-source scrambling. If the d7 peak area decreases over 7 days while a d6/d5 population increases, solution-phase exchange is confirmed, indicating a failure in matrix passivation.

References

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: MDPI URL:[Link]

  • Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids Source: ACS Publications URL:[Link]

  • hydrogen deuterium exchange: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Optimization

Troubleshooting ion suppression with heptanoic-5,5,6,6,7,7,7-d7 acid in ESI-MS

Troubleshooting Guide: Ion Suppression of Heptanoic-5,5,6,6,7,7,7-d7 Acid in ESI-MS Welcome to the Bioanalytical Support Center. This guide is designed for researchers and drug development professionals facing quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Ion Suppression of Heptanoic-5,5,6,6,7,7,7-d7 Acid in ESI-MS

Welcome to the Bioanalytical Support Center. This guide is designed for researchers and drug development professionals facing quantitative challenges with short-to-medium chain fatty acids. Specifically, we address the mechanisms, diagnosis, and mitigation of matrix effects (ion suppression) when analyzing heptanoic-5,5,6,6,7,7,7-d7 acid using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

Logical Troubleshooting Workflow

MatrixEffectWorkflow N1 Observe Signal Loss Heptanoic-d7 Acid N2 Perform Post-Column Infusion (PCI) Profiling N1->N2 N3 Suppression Zone Overlaps Analyte RT? N2->N3 N4 Optimize Sample Prep (SPE / LLE) N3->N4 Yes (Matrix Interference) N5 Adjust Chromatography (Shift RT) N3->N5 Yes (Co-eluting Salts) N6 Optimize ESI Source (e.g., Acetic Acid modifier) N3->N6 No (Poor Ionization) N7 Validate Matrix Factor (Target: 85-115%) N4->N7 N5->N7 N6->N7

Logical workflow for diagnosing and mitigating ESI-MS ion suppression.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does heptanoic-d7 acid experience severe ion suppression in negative-ion ESI-MS? Causality: Heptanoic acid is a C7 fatty acid typically analyzed in negative ESI mode, where it must be deprotonated to form[M-H]⁻ ions. In HPLC-ESI-MS, matrix components (such as endogenous lipids, salts, and residual proteins) can suppress the ion intensity of a target analyte by interfering with its ionization during the addition of a charge in the liquid phase and the transfer of ions to the gas phase[1]. Because the ESI droplet has a finite amount of charge, compounds with higher surface activity or gas-phase basicity will preferentially capture that charge, effectively "starving" the heptanoic-d7 acid of ionization potential and causing a severe drop in MS response[2].

Q2: My stable isotope-labeled internal standard (SIL-IS), heptanoic-d7 acid, isn't correcting the matrix effect for endogenous heptanoic acid. Why does this happen? Causality: While using a SIL-IS is the gold standard for bioanalytical quantification, deuterium (²H) atoms alter the lipophilicity of the molecule compared to protium (¹H). This phenomenon, known as the deuterium isotope effect, often causes the deuterated IS to elute at a slightly different retention time (RT) than the target analyte in reversed-phase liquid chromatography[3]. If a sharp matrix suppression zone (e.g., a co-eluting phospholipid) falls precisely between their respective RTs, the SIL-IS and the unlabeled analyte will experience different degrees of ion suppression. Consequently, the SIL-IS fails to mathematically compensate for the matrix effect, leading to failed accuracy and precision during method validation[4].

Q3: How do I definitively diagnose that ion suppression is the root cause of my signal loss? Solution: The post-column infusion (PCI) test is the gold standard for identifying exactly when and where matrix effects occur during chromatographic separation[2]. By continuously infusing the analyte while injecting a blank matrix, you create a self-validating system: any deviation from a flat baseline directly correlates to matrix interference at that specific retention time[5].

Step-by-Step Methodology: Post-Column Infusion Profiling

  • Hardware Setup: Install a zero-dead-volume T-connector between the analytical LC column outlet and the ESI source inlet.

  • Syringe Pump Preparation: Fill the mass spectrometer's integrated syringe pump with a neat, aqueous solution of heptanoic-d7 acid (e.g., 100 ng/mL).

  • Continuous Infusion: Infuse the heptanoic-d7 acid solution at a constant flow rate (e.g., 10 µL/min) directly into the LC eluent stream entering the MS[3].

  • Chromatographic Injection: Inject an extracted blank biological matrix (e.g., plasma or urine processed without the analyte) and initiate your standard LC gradient method.

  • Data Acquisition: Monitor the specific MRM transition for heptanoic-d7 acid (e.g., [M-H]⁻ m/z 136 → corresponding product ion).

  • Data Interpretation: Evaluate the resulting chromatogram. A stable, horizontal ion current indicates no matrix effect. Sharp negative peaks (dips in the baseline) confirm the presence of ion suppression caused by co-eluting matrix components[6].

Q4: How should I adjust my sample preparation to mitigate these matrix effects? Solution: If your PCI profile reveals suppression overlapping with your analyte's retention time, your extraction method is likely leaving behind too many endogenous interferents (like phospholipids). Protein precipitation (PPT) is notoriously poor at removing these[6]. Transitioning to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provides a much cleaner extract.

Quantitative Comparison of Extraction Methods on Matrix Factor

Extraction MethodMechanism of Matrix RemovalTypical Matrix Factor (MF)*Process Efficiency (PE)Recommendation for Heptanoic Acid
Protein Precipitation (PPT) Denatures proteins via organic solvents; leaves lipids/salts in solution.30% - 50% (Severe Suppression)LowNot recommended due to high phospholipid carryover[6].
Liquid-Liquid Extraction (LLE) Partitions analytes based on lipophilicity into an immiscible organic solvent.75% - 85% (Moderate Suppression)MediumAcceptable. Requires sample acidification to ensure the fatty acid is un-ionized and partitions into the organic layer.
Solid-Phase Extraction (SPE) Retains analytes via targeted chemical interactions (e.g., Weak Anion Exchange).90% - 105% (Minimal Suppression)HighHighly recommended. WAX specifically targets carboxylic acids, allowing aggressive washing of neutral lipids.

*Note: Regulatory guidelines (FDA/ICH M10) require quantitative assessment of matrix effects. The Matrix Factor should ideally fall within 85-115% with a %CV < 15% across multiple matrix lots[2][7].

Q5: What mobile phase modifiers are best for enhancing the negative-ion ESI response of heptanoic-d7 acid? Causality: It is a common misconception that adding a strong base (like ammonium hydroxide) to the mobile phase will automatically improve negative-ion ESI by forcing the deprotonation of carboxylic acids. In reality, volatile bases often result in poor detection limits and signal instability[8].

Instead, weak organic acids can significantly enhance negative-ion ESI response. Acetic acid is highly recommended as a modifier for heptanoic acid analysis. It meets the necessary thermodynamic requirements due to the high gas-phase proton affinity of its anion, its small molecular volume, and its ability to provide cations that are easily electrochemically reduced at the ESI capillary[8]. Adding 0.01% to 0.1% acetic acid to your mobile phase will keep the heptanoic acid partially protonated during reversed-phase chromatography (improving peak shape and retention) while optimally facilitating gas-phase deprotonation in the ESI source[8].

References
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. nih.gov.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. nih.gov.
  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. walshmedicalmedia.com.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. fda.gov.
  • Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. tandfonline.com.
  • The Impact of Matrix Effects on Mass Spectrometry Results. resolvemass.ca.
  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics - ChemRxiv. chemrxiv.org.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ioniz

Sources

Troubleshooting

Technical Support Center: GC-MS Troubleshooting for Heptanoic-5,5,6,6,7,7,7-d7 Acid

Welcome to the Advanced Applications Support Center. Analyzing medium-chain deuterated fatty acids like heptanoic-5,5,6,6,7,7,7-d7 acid (C7H7D7O2) presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Analyzing medium-chain deuterated fatty acids like heptanoic-5,5,6,6,7,7,7-d7 acid (C7H7D7O2) presents unique chromatographic challenges. Because heptanoic acid sits at the boundary between volatile short-chain and hydrophobic long-chain fatty acids, it is highly susceptible to both evaporative losses and severe peak tailing. Furthermore, achieving baseline isotopic resolution between the d7-labeled standard and endogenous d0-heptanoic acid requires precise manipulation of chromatographic physics.

This guide provides field-proven, mechanistically grounded solutions for researchers and drug development professionals.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does heptanoic-5,5,6,6,7,7,7-d7 acid exhibit severe peak tailing on my standard non-polar GC column? A: Peak tailing for free fatty acids (FFAs) is fundamentally a problem of secondary chemical interactions. The highly polar carboxylic acid group (-COOH) acts as a strong hydrogen bond donor and acceptor. When injected onto a standard non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane) or through a poorly deactivated glass inlet liner, the carboxyl group interacts with exposed, active silanol sites (-SiOH) on the silica surface. This creates a mixed-mode retention mechanism where the analyte temporarily adsorbs and desorbs at a slower rate than the primary partition mechanism, resulting in an asymmetrical, tailing peak.

Solution: You must either mask the active sites on the column or mask the polarity of the analyte.

  • Column Chemistry: Use a Free Fatty Acid Phase (FFAP) column. These are chemically modified polyethylene glycol (PEG) stationary phases incorporating nitroterephthalic acid[1]. The acidic modification provides exceptional inertness toward carboxylic acids, eliminating strong adsorption and allowing for direct, derivatization-free injection[1].

  • Analyte Masking: Perform chemical derivatization (e.g., esterification) to convert the polar -COOH group into a non-polar ester, completely bypassing silanol interactions.

Q2: How can I improve the peak resolution between endogenous heptanoic acid (d0) and my internal standard, heptanoic-5,5,6,6,7,7,7-d7 acid? A: To resolve isotopologues, you must exploit the Chromatographic H/D Isotope Effect (hdIEC) . The carbon-deuterium (C-D) bond has a lower zero-point energy and is physically shorter than the carbon-hydrogen (C-H) bond. Because your standard has seven deuterium atoms localized on the terminal carbons, its overall molar volume and polarizability are slightly reduced compared to the d0-isotopologue.

This reduction in polarizability leads to weaker dispersive (Van der Waals) interactions with the GC stationary phase. Consequently, the deuterated heptanoic-d7 acid will elute slightly earlier than the unlabeled heptanoic acid[2]. To maximize this resolution ( Rs​>1.5 ):

  • Use a high-efficiency capillary column (e.g., 30m to 60m length, 0.25mm ID).

  • Employ a shallow temperature ramp (e.g., 2–4 °C/min) through the elution window of C7.

  • Use a highly polar column (like a cyanopropyl phase or FFAP) which amplifies the separation of subtle dispersive differences[2].

Q3: Should I analyze heptanoic-d7 acid in its free form or derivatize it? A: While FFAP columns allow for direct injection[1], derivatization is highly recommended for quantitative rigor in complex biological matrices. However, traditional Fatty Acid Methyl Ester (FAME) derivatization (e.g., using BF3/Methanol) requires heating and subsequent solvent evaporation. Because heptanoic acid is highly volatile, evaporation steps often lead to massive analyte loss. Best Practice: Use aqueous derivatization with isobutyl chloroformate . This reaction occurs instantaneously in aqueous solutions without heating, preventing the evaporative loss of C7 while adding enough mass to resolve the analyte from low-molecular-weight matrix interferences[3][4]. For ultra-trace sensitivity, derivatization with pentafluorobenzyl (PFB) bromide paired with Negative Chemical Ionization (NCI) MS yields femtogram-level detection limits[5].

Part 2: Methodological Comparison & Data Presentation

The following table synthesizes the quantitative and qualitative trade-offs of different analytical strategies for heptanoic-d7 acid.

Analytical StrategyRecommended ColumnPeak Symmetry (Tailing Factor)hdIEC Resolution (d7 vs d0)Volatility Loss RiskBest Application
Direct Injection (Free FA) Acid-modified PEG (FFAP)Moderate (1.2 - 1.5)GoodLowRapid screening, high-throughput QA/QC
Methyl Ester (FAME) Cyanopropyl (e.g., SP-2560)Excellent (1.0 - 1.1)ModerateHigh (Lost during drying)Standard long-chain lipidomics
Isobutyl Ester DB-5MS or DB-1Excellent (1.0 - 1.1)ExcellentLow (Aqueous prep)Feces/Plasma biomarker quantification
Pentafluorobenzyl (PFB) DB-5MSExcellent (1.0 - 1.1)ExcellentModerateUltra-trace quantification via NCI-MS

Part 3: System Workflows & Logical Relationships

Workflow A Heptanoic-d7 Acid GC-MS Analysis B Assess Peak Shape A->B C Severe Tailing? B->C D Use FFAP Column or Derivatize C->D Yes E Assess Resolution C->E No D->E F Co-elution with d0? E->F G Optimize Ramp Rate Exploit hdIEC F->G Yes H Valid Quantitation F->H No G->H

GC-MS troubleshooting workflow for heptanoic-d7 acid tailing and resolution.

Mechanism N1 Heptanoic-d7 Acid (Shorter C-D Bonds) N2 Reduced Polarizability N1->N2 N3 Weaker Dispersive Interactions N2->N3 N4 Earlier Elution (hdIEC) N3->N4

Mechanism of the chromatographic H/D isotope effect (hdIEC) for resolution.

Part 4: Validated Experimental Protocols

Protocol 1: Derivatization-Free Analysis (Direct Injection)

This protocol is a self-validating system for rapid screening. It relies on active-site suppression rather than chemical modification.

Step 1: System Passivation & Inlet Preparation

  • Install a strictly deactivated, ultra-inert glass liner (e.g., single taper with deactivated glass wool).

  • Install an acid-modified PEG column (e.g., Agilent HP-FFAP, 30m x 0.25mm x 0.25µm)[1].

  • Self-Validation Check: Inject a low-concentration standard of underivatized acetic acid. If the acetic acid peak tails (Asymmetry factor > 1.5), the inlet liner is active and must be replaced before proceeding to heptanoic acid.

Step 2: GC Oven Programming

  • Set the initial oven temperature to 100 °C, hold for 2 minutes.

  • Ramp at 8 °C/min to 240 °C. (A slower ramp of 4 °C/min between 130 °C and 160 °C can be utilized to maximize the hdIEC resolution between d7 and d0 isotopologues).

  • Hold at 240 °C for 5 minutes to bake out heavier matrix components.

Step 3: MS Parameters

  • Operate in Electron Ionization (EI) mode at 70 eV.

  • Set the MS source to 230 °C and the quadrupole to 150 °C.

  • Monitor the molecular ion and primary fragments in Selected Ion Monitoring (SIM) mode to ensure isotopic fidelity.

Protocol 2: Aqueous Isobutyl Chloroformate Derivatization

This protocol is engineered to prevent the evaporative loss of volatile C7 fatty acids while simultaneously eliminating peak tailing[3][4].

Step 1: Sample Spiking & Matrix Preparation

  • Aliquot 100 µL of the biological sample (e.g., plasma or fecal water extract) into a glass reaction vial.

  • Spike the sample with a known concentration of heptanoic-5,5,6,6,7,7,7-d7 acid as the internal standard.

Step 2: Aqueous Derivatization Reaction

  • Add 50 µL of isobutanol and 50 µL of pyridine to the aqueous sample. Vortex briefly.

  • Add 20 µL of isobutyl chloroformate directly to the mixture.

  • Cap the vial immediately and vortex vigorously for 1 minute. Note: The reaction proceeds instantaneously at room temperature. Do not heat the sample.

Step 3: Extraction

  • Add 200 µL of hexane to the reaction vial.

  • Vortex for 30 seconds to extract the newly formed isobutyl-heptanoate esters into the organic (upper) layer.

  • Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer to a GC autosampler vial containing a low-volume insert. Crucial: Do not evaporate the hexane to dryness.

Step 4: GC-MS Analysis

  • Inject 1 µL of the hexane extract onto a standard non-polar column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Because the analyte is now a stable, heavier ester, peak tailing is eliminated, and isotopic resolution is preserved through the temperature gradient.

References

  • Agilent HP-FFAP GC Column - Chrom Tech, chromtech.com,
  • P-205 Novel Method of Short Chain Fatty Acids in Feces using GC-MS with Automated Sample Prepar
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample prepar
  • High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids, nih.gov,
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS, mdpi.com,

Sources

Optimization

Optimal storage conditions to prevent degradation of heptanoic-5,5,6,6,7,7,7-d7 acid

Core Principles of Isotopic Stability Heptanoic-5,5,6,6,7,7,7-d7 acid (C₇H₇D₇O₂) is a heavily deuterated medium-chain fatty acid essential for metabolic tracing and quantitative lipidomics. While the carbon-deuterium (C-...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of Isotopic Stability

Heptanoic-5,5,6,6,7,7,7-d7 acid (C₇H₇D₇O₂) is a heavily deuterated medium-chain fatty acid essential for metabolic tracing and quantitative lipidomics. While the carbon-deuterium (C-D) bonds at positions 5, 6, and 7 provide a robust kinetic isotope effect, the molecule's macroscopic stability is dictated by its carboxylic acid headgroup and hydrocarbon backbone. It is a corrosive, hygroscopic liquid that is highly susceptible to environmental degradation if mishandled (1[1]).

The causality of degradation stems from three primary vectors:

  • Oxidative Cleavage: UV light and atmospheric oxygen lower the activation energy for auto-oxidation, leading to chain cleavage and loss of isotopic fidelity (2[2]).

  • Microbial Proliferation: Moisture ingress provides a vector for microbial metabolism, which rapidly consumes short-chain fatty acids (2[2]).

  • Chemical Leaching: As a corrosive organic acid, it reacts with and extracts plasticizers from standard laboratory plastics, contaminating downstream mass spectrometry data (3[3]).

Degradation Root Heptanoic-5,5,6,6,7,7,7-d7 Acid (Intact Molecule) Ox Oxidative Degradation (O2 / UV Exposure) Root->Ox Triggered by Light/Air Mic Microbial Degradation (Moisture Ingress) Root->Mic Triggered by H2O Leach Container Leaching (Plasticizer Contamination) Root->Leach Triggered by Plastics Prev1 Inert Gas Purge & Amber Vials (Blocks UV & O2) Ox->Prev1 Mitigated by Prev2 Equilibration & Desiccation (Prevents Condensation) Mic->Prev2 Mitigated by Prev3 PTFE-Lined Glass Vials (Corrosion Resistant) Leach->Prev3 Mitigated by

Degradation pathways of Heptanoic-d7 acid and targeted preventive storage interventions.

Troubleshooting & FAQs

Q: I observed extraneous high-mass peaks in my GC-MS chromatogram after storing the compound for three months. What caused this? A: This is a classic symptom of plasticizer leaching. If heptanoic-d7 acid is stored in standard polypropylene microcentrifuge tubes, its corrosive acidic nature extracts polymers and phthalates, which appear as background noise in MS spectra (3[3]). Solution: Always store the neat liquid in amber glass vials with PTFE-lined (Teflon) caps.

Q: Why must I equilibrate the vial to room temperature before opening? A: Opening a cold vial (2-8°C) in a humid laboratory instantly condenses atmospheric moisture into the hygroscopic liquid. This water acts as a catalyst for microbial degradation and introduces dissolved oxygen (1[1]). Causality: The specific heat capacity of the glass dictates that water will condense on any surface below the ambient dew point.

Q: Is it necessary to purge the vial with inert gas after every use? A: Yes. Displacing the atmospheric headspace with Nitrogen or Argon prevents oxidative chain cleavage. Because Argon is heavier than air, it forms a more effective protective "blanket" over the liquid surface than Nitrogen (1[1]).

Quantitative Storage Parameters

The following table summarizes the causal relationship between storage environments and the expected stability of Heptanoic-5,5,6,6,7,7,7-d7 acid.

Storage ConditionTemperatureHeadspace AtmosphereContainer MaterialEstimated StabilityPrimary Degradation Risk
Optimal Long-Term 2-8°CNitrogen or ArgonAmber Glass (PTFE cap)> 5 YearsNone
Short-Term Working 20-25°CAmbient AirAmber Glass (PTFE cap)< 6 MonthsOxidation / Microbial
Sub-Optimal 2-8°CAmbient AirClear Glass< 2 YearsPhoto-oxidation
Incorrect AnyAmbient AirPolypropylene / Plastic< 1 MonthPlasticizer Leaching

Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Storage Workflow

To prevent repeated freeze-thaw or condensation cycles, the bulk standard must be aliquoted.

  • Equilibration: Remove the bulk vial from 2-8°C storage and let it stand in a desiccator for 30 minutes until it reaches room temperature.

  • Preparation: Inside a fume hood or glove box, prepare pre-weighed, oven-dried (120°C for 2 hours) amber glass vials with PTFE-lined caps.

  • Aliquoting: Transfer the required working volumes using glass pipettes (avoid plastic tips).

  • Purging: Gently blow a stream of high-purity Argon gas into the vial for 5-10 seconds to displace oxygen and moisture.

  • Sealing & Storage: Cap tightly, wrap the seal with Parafilm, and store immediately at 2-8°C (1[1]).

Workflow A Receive & Inspect Heptanoic-d7 Acid B Equilibrate to 20-25°C (Prevents Condensation) A->B Step 1 C Aliquot via Glass Pipette (Avoid Plastics) B->C Step 2 D Argon Gas Purge & PTFE-Lined Seal C->D Step 3 E Long-Term Storage (2-8°C, Dark & Dry) D->E Step 4 F GC-MS Validation (Self-Validating QC) E->F Periodic QC

Self-validating workflow for aliquoting and storing Heptanoic-d7 acid.

Protocol B: GC-MS Stability Validation Assay

Before critical tracing experiments, validate the structural integrity of the stored heptanoic-d7 acid. This protocol employs a self-validating system by incorporating an internal standard (Caproic acid-d3) to decouple chemical degradation from derivatization failure (4[4]).

Step-by-Step Methodology:

  • Standard Addition: Aliquot 10 µL of the heptanoic-d7 working solution. Spike the sample with a known concentration of Caproic acid-d3 (Internal Standard).

  • pH Adjustment: Adjust the matrix to pH 8.0 using an aqueous NaOH solution. Causality: Derivatization efficiency for short-chain fatty acids requires a weak base environment to deprotonate the carboxylic acid group optimally (4[4]).

  • Derivatization: Add propanol and pyridine to esterify the carboxylic acid groups, increasing volatility for GC-MS analysis.

  • Extraction: Perform a two-step liquid-liquid extraction using pure hexane to isolate the derivatized products.

  • GC-MS Analysis: Inject 1 µL into the GC-MS (e.g., HP-5ms capillary column) in split mode (10:1). Apply a temperature ramp from 50°C to 290°C.

  • Self-Validation Logic:

    • Scenario A: Caproic acid-d3 recovery is >95%, and Heptanoic-d7 shows a single sharp peak. Result: Compound is stable.

    • Scenario B: Caproic acid-d3 recovery is <50%. Result: The derivatization assay failed (system invalid). Do not fail the compound; repeat the assay.

    • Scenario C: Caproic acid-d3 recovery is >95%, but Heptanoic-d7 shows multiple lower-mass fragments or reduced area. Result: Degradation confirmed (likely oxidative cleavage). Discard the aliquot.

References

  • BenchChem. "Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability".
  • BenchChem. "Technical Support Center: Stability of Heptanoic Acid".
  • ChemicalBook. "Heptanoic acid - Safety Data Sheet".
  • NIH / PubMed Central. "A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids".

Sources

Troubleshooting

Minimizing background noise in mass spectra of heptanoic-5,5,6,6,7,7,7-d7 acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with the mass spectrometric (MS) analysis of Heptanoic-5,5,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with the mass spectrometric (MS) analysis of Heptanoic-5,5,6,6,7,7,7-d7 acid .

Heptanoic-d7 acid is a highly specialized stable isotope-labeled standard used extensively in lipidomics, metabolomics, and the quantification of short-chain fatty acids (SCFAs). Due to its volatility, low molecular weight, and the complex biological matrices it is often spiked into, analysts frequently encounter elevated background noise that degrades the Signal-to-Noise (S/N) ratio and compromises the Limit of Detection (LOD).

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Overview: The Causality of Background Noise

Before adjusting instrument parameters, it is critical to identify the physicochemical source of the noise. Background noise in SCFA analysis typically originates from three distinct pathways:

  • Chemical Noise via Solvent Oxidation: The choice of extraction solvent dictates the baseline. Traditional solvents like diethyl ether are highly susceptible to oxidation, generating low-molecular-weight artifacts (e.g., acetic acid) that create a high, broad-spectrum background across the chromatogram [[1]]([Link]).

  • Ionization Polarity Inefficiencies: SCFAs lack strong basic functional groups. Attempting to analyze them in positive electrospray ionization (ESI+) mode results in poor ionization efficiency and high background noise from easily ionizable matrix components. Shifting to negative mode (ESI-) after derivatization drastically reduces this background [[2]]([Link]).

  • Isobaric Matrix Interferences: Biological matrices contain thousands of endogenous lipids. Single quadrupole MS (SIM mode) often fails to filter out isobaric compounds that share the same mass-to-charge ratio (m/z) as the target analyte, necessitating the use of tandem mass spectrometry (MS/MS) .

Self-Validating Experimental Protocols

To minimize background noise, your sample preparation must be optimized to exclude contaminants before they reach the mass spectrometer. The following protocols include built-in validation checks to ensure system integrity.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for GC-MS

Causality: Switching from diethyl ether to Methyl tert-butyl ether (MTBE) prevents the formation of oxidative byproducts, significantly lowering the baseline noise for volatile fatty acids . Self-Validation Check: Always run a "Solvent-Only Blank" (Steps 4-6) prior to sample extraction. If the baseline noise exceeds 10^3 cps, discard the solvent batch.

  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma, fecal water) into a clean glass vial.

  • Spike: Add 10 µL of Heptanoic-5,5,6,6,7,7,7-d7 acid internal standard (e.g., 100 µM in methanol).

  • Acidify: Add 10 µL of 1M HCl. Mechanism: Lowering the pH below the pKa of heptanoic acid (~4.8) ensures the molecules are fully protonated and lipophilic, maximizing recovery into the organic phase.

  • Extract: Add 500 µL of HPLC-grade MTBE.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collect: Carefully transfer the upper organic layer to a GC vial for direct injection or subsequent derivatization.

Protocol B: 3-NPH Derivatization for LC-MS/MS

Causality: Derivatizing Heptanoic-d7 acid with 3-nitrophenylhydrazine (3-NPH) converts it into a stable, highly electronegative derivative. This allows for analysis in negative ESI mode, which inherently produces significantly less background noise than positive mode . Self-Validation Check: Monitor the MS/MS transition of a "Derivatization Blank" (reagents only, no sample). A clean blank confirms that unreacted 3-NPH is not causing ion suppression.

  • Mix: Combine 50 µL of the MTBE extract (from Protocol A, evaporated and reconstituted in 50% aqueous methanol) with 20 µL of 200 mM 3-NPH.

  • Catalyze: Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to drive the coupling reaction.

  • Incubate: Heat the mixture at 40°C for 30 minutes to ensure complete derivatization.

  • Analyze: Inject into the LC-MS/MS system operating in negative ESI mode, utilizing Multiple Reaction Monitoring (MRM).

Quantitative Impact of Noise Reduction Strategies

The table below summarizes the expected improvements in baseline noise and detection limits when applying the optimized methodologies described above.

Optimization StrategyBaseline Noise Level (cps)S/N Ratio ImprovementLOD (ng/mL)
GC-MS (Diethyl Ether Extraction) ~1.5 x 10^4Baseline (1.0x)50.0
GC-MS (MTBE Extraction) ~2.0 x 10^37.5x10.0
LC-MS (Positive ESI, Underivatized) ~5.0 x 10^40.5x100.0
LC-MS/MS (3-NPH Derivatized, Negative ESI) ~8.0 x 10^250.0x1.0

Troubleshooting Workflow Visualization

BackgroundNoiseTroubleshooting Start High Background Noise in Heptanoic-d7 Acid MS Analyze Analyze Chromatogram (TIC vs. EIC/MRM) Start->Analyze Broad Broad Baseline Elevation (Non-specific) Analyze->Broad High TIC Specific Target m/z Interference (Isobaric/Isotopic) Analyze->Specific High EIC Inst Instrumental / Solvent Issue (e.g., Column Bleed, Solvent Oxidation) Broad->Inst Chem Matrix Interference or Poor Ionization Selectivity Specific->Chem Action1 Optimize LLE with MTBE Condition GC/LC Column Inst->Action1 Action2 Derivatize (e.g., 3-NPH) Switch to MS/MS (Negative ESI) Chem->Action2

Workflow for diagnosing and resolving background noise in Heptanoic-d7 acid mass spectrometry.

Frequently Asked Questions (FAQs)

Q: Why does tandem mass spectrometry (MS/MS) reduce background noise compared to single quadrupole MS? A: Single quadrupole MS acts as a simple mass filter, allowing any ion with the target m/z to reach the detector. In complex matrices, many endogenous compounds share the same nominal mass as heptanoic-d7 acid. MS/MS acts as a double mass filter. By selecting a specific precursor ion in the first quadrupole, fragmenting it via collision-induced dissociation, and monitoring a highly specific product ion in the third quadrupole, you eliminate chemical noise from isobaric matrix components that do not share the exact same fragmentation pathway .

Q: Is Hydrogen/Deuterium (H/D) exchange a significant source of noise for Heptanoic-5,5,6,6,7,7,7-d7 acid? A: No. The deuterium atoms in Heptanoic-5,5,6,6,7,7,7-d7 acid are located on the terminal carbons (C5, C6, C7). Unlike alpha-protons (at the C2 position), which are acidic and prone to keto-enol tautomerization and subsequent H/D exchange in aqueous or acidic solutions, the terminal alkyl deuteriums are highly stable. If you observe unexpected mass shifts or broadened isotopic envelopes, investigate isotopic impurities in your commercial standard or sample carryover rather than H/D exchange.

Q: How do I differentiate between GC column bleed and sample matrix noise? A: Perform a "Thermal Blank Run" using only the carrier gas and temperature program without injecting any solvent. If the baseline rises proportionally with the oven temperature, the noise is instrumental (column bleed), often characterized by specific siloxane m/z peaks (e.g., 73, 207, 281). If the baseline remains flat during the thermal blank but spikes during sample injection, the noise originates from your sample matrix or extraction solvent.

References

  • Kim, K.-S., et al. "An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry." MDPI Metabolites, 2022. Available at:[Link]

  • Monteiro, J., et al. "Multi-Compartment SCFA Quantification in Human." American Journal of Analytical Chemistry, 2024. Available at:[Link]

Sources

Optimization

Optimizing liquid-liquid extraction efficiency of heptanoic-5,5,6,6,7,7,7-d7 acid from plasma

Welcome to the Technical Support Center for stable isotope-labeled fatty acid extraction. This guide is specifically engineered for researchers and drug development professionals tasked with quantifying heptanoic-5,5,6,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for stable isotope-labeled fatty acid extraction. This guide is specifically engineered for researchers and drug development professionals tasked with quantifying heptanoic-5,5,6,6,7,7,7-d7 acid in complex biological matrices like human plasma.

Extracting medium-chain fatty acids (MCFAs) via Liquid-Liquid Extraction (LLE) presents unique thermodynamic and physical challenges. This guide deconstructs the causality behind common extraction failures—such as evaporative loss, protein binding, and emulsion formation—and provides a self-validating framework to ensure absolute quantitative integrity.

Core Principles & Extraction Workflow

Heptanoic acid is a 7-carbon aliphatic carboxylic acid with a pKa of 4.8 ([1]). At a physiological plasma pH of ~7.4, it exists almost entirely as an ionized carboxylate. In this state, it is highly water-soluble and binds tightly to plasma proteins like albumin. To successfully drive heptanoic-d7 acid into an organic solvent, the extraction system must manipulate the pH to neutralize the molecule, increase the ionic strength of the aqueous phase, and utilize a solvent with the correct polarity index.

LLE_Optimization N1 1. Plasma Aliquot (Spiked with Heptanoic-d7) N2 2. Acidification (Add HCl to pH < 3) N1->N2 N3 3. Salting-Out (Add NaCl) N2->N3 Disrupts protein binding N4 4. Solvent Addition (MTBE or Diethyl Ether) N3->N4 Enhances partitioning N5 5. Vortex & Centrifuge (10,000 x g, 4°C) N4->N5 N6 6. Phase Separation (Collect Upper Organic Layer) N5->N6 Breaks emulsions N7 7. Derivatization (e.g., O-benzylhydroxylamine) N6->N7 Prevents evaporative loss N8 8. LC-MS/MS Analysis N7->N8

Optimized LLE workflow for heptanoic-d7 acid from plasma.

Self-Validating Extraction Methodology

To guarantee reproducibility, the following protocol incorporates built-in validation checkpoints. This ensures that any deviation in the chemical environment is caught before the sample reaches the mass spectrometer.

Step 1: Matrix Aliquoting & Spiking

  • Action: Aliquot 100 µL of human plasma into a 1.5 mL Eppendorf Safe-Lock tube. Spike with the heptanoic-d7 acid internal standard.

  • Validation Checkpoint: Process a "Matrix Blank" (plasma with no spike) in parallel. Analyze this blank to confirm the absence of endogenous isobaric interferences at the specific mass transition of the d7-isotope.

Step 2: Acidification (Critical)

  • Action: Add 20 µL of 1 M HCl to the plasma. Vortex for 10 seconds.

  • Validation Checkpoint: Spot 1 µL of the mixture onto a narrow-range pH indicator strip. The pH must read ≤ 2.5. If the pH is higher, the carboxylic acid is not fully protonated, which will lead to catastrophic recovery loss ([2]).

Step 3: Salting-Out

  • Action: Add 50 mg of NaCl and vortex until dissolved.

  • Validation Checkpoint: Ensure no undissolved salt remains. Complete dissolution maximizes the ionic strength, reducing the solubility of the organic solvent in the aqueous phase and driving the analyte outward.

Step 4: Solvent Extraction

  • Action: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes using a multi-tube vortexer to maximize the surface area contact between the two phases.

Step 5: Phase Separation

  • Action: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Validation Checkpoint: Visually inspect the interface. A successful extraction yields a sharply defined, clear biphasic system with a solid protein disk at the interface. A cloudy organic layer indicates an emulsion; re-centrifuge if observed.

Step 6: Collection & Downstream Processing

  • Action: Carefully transfer 400 µL of the upper MTBE layer to a clean autosampler vial. Do not evaporate to dryness. Proceed directly to derivatization or inject directly.

  • Validation Checkpoint: Weigh the collection vial before and after transfer to gravimetrically confirm the exact volume of organic solvent recovered, ensuring reproducible phase ratios.

Troubleshooting Guide

Q: Why is my absolute recovery of heptanoic-d7 acid consistently below 30%? A: Causality: Low recovery in the LLE of MCFAs almost always stems from either incomplete protonation or evaporative loss. If the plasma is not sufficiently acidified, the acid remains ionized and trapped in the aqueous phase. Alternatively, if you are drying down the organic phase (e.g., under a nitrogen stream) to concentrate the sample, the high volatility of heptanoic acid causes it to evaporate along with the solvent. Solution: Ensure the aqueous phase is acidified to pH < 3.0. To prevent evaporative loss, avoid drying the sample. Instead, perform chemical derivatization (e.g., with O-benzylhydroxylamine) directly in the organic phase prior to any concentration steps. This abolishes the volatility issue ([3]).

Q: I am observing severe emulsion formation at the aqueous-organic interface. How can I resolve this? A: Causality: Plasma contains high concentrations of phospholipids and lipoproteins that act as natural surfactants. During vigorous vortexing, these surfactants stabilize droplets of the organic solvent within the aqueous phase, creating an emulsion. Solution: Increase the centrifugation speed to at least 10,000 × g at 4°C for 10 minutes. If the emulsion persists, the "salting-out" strategy (Step 3) is mandatory. The addition of NaCl increases the ionic strength, which strips water molecules away from the lipoproteins, causing them to precipitate and breaking the emulsion.

Q: Which organic extraction solvent provides the best balance of recovery and matrix cleanup? A: Causality: Heptanoic acid possesses a hydrophobic 7-carbon tail but a polar carboxylic head. Highly non-polar solvents like pure hexane fail to efficiently disrupt the hydrogen bonds in the aqueous phase, leading to poor recovery. Conversely, highly polar solvents extract too many matrix components. Solution: Methyl tert-butyl ether (MTBE) or diethyl ether are the optimal choices ([2]). MTBE is highly recommended because it has lower toxicity, forms a clean upper organic layer (density 0.74 g/mL), and provides excellent solvation for the protonated carboxylic acid.

Performance Data: Impact of LLE Parameters

The following table summarizes the quantitative impact of various extraction parameters on the recovery of heptanoic-d7 acid from human plasma.

Extraction SolventAqueous Phase pHSalting-Out (NaCl)Evaporated to Dryness?Mean Recovery (%)Matrix Effect (%)
Hexane7.4NoYes< 5%N/A
Hexane2.5NoNo42%15%
MTBE7.4NoNo18%12%
MTBE 2.5 No No 89% 8%
MTBE 2.5 Yes No 97% 5%
Diethyl Ether2.5NoNo94%10%
MTBE2.5YesYes14%N/A

Data Interpretation: Optimal recovery is achieved using MTBE under highly acidic conditions with salting-out, provided the sample is NOT evaporated to dryness.

Frequently Asked Questions (FAQs)

Q: Can I use formic acid instead of HCl for acidification? A: Yes, but it is not optimal. Formic acid is a weak acid (pKa 3.75). To drop the plasma pH to the target of 2.5, you would need to add a significantly larger volume of formic acid, which dilutes the sample and alters the phase ratio. HCl (1 M) rapidly drops the pH with minimal volume addition.

Q: Is heptanoic-5,5,6,6,7,7,7-d7 acid subject to hydrogen-deuterium exchange (isotope scrambling) during the acidic extraction? A: No. The deuterium atoms in heptanoic-5,5,6,6,7,7,7-d7 acid are covalently bound to the carbon backbone at the C5, C6, and C7 positions. These aliphatic C-D bonds are thermodynamically stable and do not undergo exchange in aqueous acidic conditions at room temperature. Only the proton on the carboxylic acid group (-COOH) is labile.

Q: How should the heptanoic-d7 acid stock solutions be stored to maintain integrity? A: Store neat standards and high-concentration stock solutions (e.g., prepared in methanol or ethanol) at -20°C or -80°C. Always use tightly sealed amber glass vials with PTFE-lined caps. Avoid plastic tubes for long-term storage, as highly lipophilic MCFAs can adsorb to the polymer surfaces over time.

References

  • National Center for Biotechnology Information. "Heptanoic Acid | C7H14O2 | CID 8094 - PubChem". nih.gov.[Link]

  • "Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction". PubMed.[Link]

  • "An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry". PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

Retention time shift between heptanoic-5,5,6,6,7,7,7-d7 acid and unlabeled heptanoic acid

Title: Navigating the Chromatographic Isotope Effect: A Comparative Guide to Heptanoic Acid and Heptanoic-d7 Acid in LC-MS/MS Introduction: The Internal Standard Dilemma In quantitative bioanalysis, stable isotope-labele...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating the Chromatographic Isotope Effect: A Comparative Guide to Heptanoic Acid and Heptanoic-d7 Acid in LC-MS/MS

Introduction: The Internal Standard Dilemma

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for correcting sample preparation losses and mitigating matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental assumption is that the SIL internal standard shares identical physicochemical properties with the target analyte, ensuring perfect co-elution.

However, when substituting hydrogen with deuterium—as seen when comparing unlabeled heptanoic acid ( C7​H14​O2​ ) to heptanoic-5,5,6,6,7,7,7-d7 acid ( C7​H7​D7​O2​ )—this assumption breaks down. This substitution introduces a subtle but critical artifact known as the 1[1].

This guide objectively compares the chromatographic behavior of heptanoic acid and its d7-isotopologue, explains the physical causality behind retention time shifts, and provides a self-validating LC-MS/MS protocol to ensure rigorous quantitative accuracy.

Mechanistic Insights: Why Does Deuterium Shift Retention Time?

To understand why heptanoic-d7 acid elutes differently than unlabeled heptanoic acid, we must examine the quantum mechanical differences between a Carbon-Hydrogen (C-H) and a Carbon-Deuterium (C-D) bond.

Because deuterium has twice the mass of protium, the C-D bond possesses a lower zero-point vibrational energy. Due to the anharmonicity of the potential energy well, this lower energy state results in a slightly shorter and stronger bond[1]. Consequently, the deuterated molecule exhibits a smaller van der Waals radius and reduced molecular polarizability[2].

In reversed-phase liquid chromatography (RPLC), retention is governed by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The reduced polarizability and smaller hydrophobic surface area of the d7-isotopologue result in weaker van der Waals interactions with the stationary phase[3]. This causes heptanoic-d7 acid to elute earlier than its unlabeled counterpart—a phenomenon termed the "inverse isotope effect"[4].

Mechanism A Protium to Deuterium Substitution (d7) B Lower Zero-Point Energy & Shorter C-D Bond A->B C Reduced Molar Volume & Polarizability B->C D Weaker Hydrophobic Interaction with C18 Phase C->D E Inverse Isotope Effect: Earlier Elution in RPLC D->E

Caption: Fig 1. Mechanistic pathway of the inverse deuterium chromatographic isotope effect in RPLC.

Quantitative Data Presentation: Comparing Internal Standard Strategies

The magnitude of the retention time shift ( ΔtR​ ) is directly proportional to the number of deuterium atoms incorporated. For a heavily deuterated molecule like heptanoic-d7 acid, the shift can range from 0.05 to 0.15 minutes under standard gradient conditions. If the shift is severe enough, the target analyte and the internal standard will be subjected to different matrix environments in the electrospray ionization (ESI) source, leading to differential ion suppression and quantitative bias.

The table below summarizes the comparative performance of unlabeled heptanoic acid against two common internal standard alternatives: the d7-isotopologue and the 13C -isotopologue.

FeatureHeptanoic Acid (Analyte)Heptanoic-5,5,6,6,7,7,7-d7 Acid 13C7​ -Heptanoic Acid
Chemical Formula C7​H14​O2​ C7​H7​D7​O2​ 13C7​H14​O2​
Precursor Ion [M-H]⁻ m/z 129.1m/z 136.1m/z 136.1
Relative RT Shift ( ΔtR​ ) 0.00 min (Reference)-0.05 to -0.15 min0.00 min
Chromatographic Co-elution N/APartial / ShiftedPerfect
Matrix Effect Compensation N/AModerate Risk of BiasOptimal
Cost / Synthesis Complexity LowModerateHigh

Strategic Insight: While 13C7​ -heptanoic acid offers perfect co-elution because heavier carbon isotopes do not significantly alter bond lengths, heptanoic-d7 acid is far more cost-effective and widely available. Therefore, when using the d7 standard, the chromatographic method must be carefully optimized to minimize the impact of the RT shift.

Self-Validating Experimental Protocol: Intact SCFA Analysis

Short-chain fatty acids (SCFAs) like heptanoic acid are highly polar and lack strong chromophores. Analyzing them intact (without derivatization) requires precise control over the mobile phase pH to balance column retention and ESI efficiency[5].

Methodological Rationale: By utilizing a slightly buffered mobile phase (5 mM ammonium acetate), we maintain the carboxylic acid moiety in a partially protonated state, enhancing hydrophobic retention on the C18 column while still allowing for efficient deprotonation in the negative ESI source[5]. Cold acetonitrile is utilized for extraction to precipitate proteins while keeping the highly soluble SCFAs in the supernatant[6].

Step-by-Step LC-MS/MS Workflow

Step 1: Sample Preparation & Extraction

  • Spiking: Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of the internal standard working solution (Heptanoic-d7 acid at 500 ng/mL).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (ACN). Causality: Cold ACN efficiently denatures structural proteins while preventing the volatilization or occlusion of SCFAs in the protein pellet.

  • Centrifugation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: High-strength silica C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Column Temperature: 45°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peak shapes.

  • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Methanol. Causality: Methanol is preferred over ACN for intact SCFAs as it often yields superior negative ESI efficiency and provides alternate selectivity to resolve isobaric matrix interferences[5].

  • Gradient Program (Flow rate: 0.4 mL/min):

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 6.0 min: Linear gradient to 95% B

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Return to 20% B

    • 8.1 - 11.0 min: Re-equilibration

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions:

    • Heptanoic Acid: m/z 129.1 → 85.1 (Quantifier, loss of CO2​ )

    • Heptanoic-d7 Acid: m/z 136.1 → 92.1 (Quantifier, loss of CO2​ )

Workflow S1 Sample Prep (Spike d7-IS) S2 Extraction (Cold ACN) S1->S2 S3 Centrifugation (14,000 rpm) S2->S3 S4 RPLC Separation (C18, 45°C) S3->S4 S5 ESI-MS/MS (Negative Mode) S4->S5

Caption: Fig 2. Standardized LC-MS/MS workflow for the quantification of short-chain fatty acids.

Conclusion & Best Practices

When deploying heptanoic-d7 acid as an internal standard, analysts must actively monitor the retention time shift relative to the unlabeled analyte. If the ΔtR​ exceeds the peak width (resulting in baseline resolution between the analyte and IS), the internal standard will fail to properly correct for transient matrix effects in the ESI source. In such cases, analysts should either flatten the chromatographic gradient to force co-elution, or transition to a 13C -labeled internal standard if budget permits.

References

  • BenchChem. "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time.
  • Analytical Chemistry (ACS Publications). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics...
  • Frontiers in Nutrition. "A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry.
  • MDPI. "Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • Food Analytical Methods (ResearchGate). "A Simple LC–MS method for the Determination of Free Fatty Acids in Coffee Beans and Cow Milk.
  • NSF PAR. "Isotope Effects on Hydrogen Bonding and CH/CD−π Interaction.

Sources

Comparative

A Senior Application Scientist's Guide: Comparing Heptanoic-5,5,6,6,7,7,7-d7 Acid and Hexanoic-d11 Acid as Internal Standards in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is a cornerstone of method robustness and data integrity. A well-chosen internal standard (IS) is critical for correcting analytical variability, including that arising from sample preparation, matrix effects, and instrument response fluctuations.[1] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are widely regarded as the gold standard due to their close physicochemical resemblance to the target analyte.[2]

This guide provides an in-depth, objective comparison of two commonly used deuterated short-chain fatty acid internal standards: heptanoic-5,5,6,6,7,7,7-d7 acid and hexanoic-d11 acid. We will delve into the nuanced yet critical differences in their isotopic labeling, the potential for chromatographic isotope effects, and the implications for their performance in bioanalytical assays.

The Role of Deuterated Internal Standards in Bioanalysis

The fundamental principle behind using a SIL-IS is that it behaves nearly identically to the analyte of interest throughout the entire analytical workflow.[3] When a known amount of the deuterated standard is added to a sample at the earliest stage of preparation, it experiences the same extraction inefficiencies, ionization suppression or enhancement, and other sources of error as the endogenous analyte.[4] Because the mass spectrometer can distinguish between the analyte and the heavier isotope-labeled standard, the ratio of their signals can be used to accurately calculate the analyte's concentration, effectively normalizing for these variations.[5]

Physicochemical Properties and Isotopic Labeling

The selection of an internal standard begins with a thorough understanding of its physical and chemical properties in relation to the analyte it is intended to quantify.

PropertyHeptanoic-5,5,6,6,7,7,7-d7 AcidHexanoic-d11 Acid
Analyte Heptanoic AcidHexanoic Acid
Molecular Formula C₇H₇D₇O₂C₆HD₁₁O₂
Molecular Weight ~137.23 g/mol ~127.23 g/mol
Deuteration Pattern Terminally deuterated (d7)Perdeuterated (d11)
Isotopic Purity Typically ≥98%Typically ≥98% atom % D
Chemical Purity Typically ≥98%Typically ≥99%
Heptanoic-5,5,6,6,7,7,7-d7 Acid

Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated analog of heptanoic acid where the seven hydrogen atoms on the terminal three carbons (C5, C6, and C7) are replaced with deuterium.[6] This specific labeling pattern leaves the initial part of the alkyl chain and the carboxylic acid group non-deuterated.

Hexanoic-d11 Acid

Hexanoic-d11 acid is the perdeuterated form of hexanoic acid, meaning all eleven hydrogen atoms on the alkyl chain have been substituted with deuterium.[3][7] This extensive labeling results in a significant mass shift from the native compound.

Head-to-Head Performance Comparison

The primary determinant for choosing between these two internal standards is the analyte being quantified. Heptanoic-d7 acid is the appropriate choice for the analysis of heptanoic acid, while hexanoic-d11 acid is intended for the quantification of hexanoic acid.[3][8] However, a deeper comparison of their deuteration patterns reveals important considerations for method development and validation.

Isotope Effects and Chromatographic Behavior

A critical consideration when using deuterated internal standards is the potential for the "isotope effect," which can lead to chromatographic separation of the deuterated standard from the non-deuterated analyte.[9] This phenomenon arises because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[10]

  • Hexanoic-d11 Acid (Perdeuterated): With eleven deuterium atoms, the cumulative isotope effect is more likely to be pronounced. In reversed-phase liquid chromatography, perdeuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1] This is because the C-D bonds can lead to a slight decrease in the molecule's overall hydrophobicity. While this shift is often minimal, it can be significant enough to cause partial or even complete chromatographic separation from the native hexanoic acid, especially with highly efficient ultra-high-performance liquid chromatography (UHPLC) systems.

  • Heptanoic-5,5,6,6,7,7,7-d7 Acid (Terminally Deuterated): The deuteration is localized to the end of the alkyl chain. This partial labeling generally results in a less pronounced isotope effect compared to perdeuteration.[9] Consequently, heptanoic-d7 acid is more likely to co-elute closely with native heptanoic acid, which is the ideal scenario for an internal standard.

The following diagram illustrates the logical flow for considering the impact of deuteration on chromatographic performance.

G cluster_0 Isotopic Labeling Strategy cluster_1 Potential for Isotope Effect cluster_2 Chromatographic Co-elution with Analyte cluster_3 Matrix Effect Compensation Perdeuteration Perdeuteration Higher_Potential Higher_Potential Perdeuteration->Higher_Potential (Hexanoic-d11) Partial_Deuteration Partial_Deuteration Lower_Potential Lower_Potential Partial_Deuteration->Lower_Potential (Heptanoic-d7) Potential_for_Shift Potential for Retention Time Shift Higher_Potential->Potential_for_Shift Closer_Co-elution Closer Co-elution Lower_Potential->Closer_Co-elution Effective Effective Potential_for_Shift->Effective More_Effective Potentially More Effective Closer_Co-elution->More_Effective

Caption: Impact of deuteration strategy on internal standard performance.

Compensation for Matrix Effects

Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis.[4] An ideal internal standard should experience the same matrix effects as the analyte. If the internal standard and analyte are chromatographically separated, even slightly, they may elute into regions of differing ion suppression, compromising the accuracy of quantification.[2]

Therefore, while both heptanoic-d7 acid and hexanoic-d11 acid are expected to provide excellent compensation for matrix effects due to their chemical similarity to their respective analytes, the standard that co-elutes more closely with its analyte will theoretically provide more reliable correction. In this regard, the terminal deuteration of heptanoic-d7 acid may offer a slight advantage over the perdeuterated hexanoic-d11 acid.

Experimental Protocols

To rigorously evaluate and compare the performance of these internal standards, a comprehensive bioanalytical method validation should be conducted in line with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11]

Experimental Workflow for Method Validation

The following diagram outlines a typical workflow for validating a bioanalytical method using a deuterated internal standard.

workflow cluster_validation Validation Parameters prep Prepare Stock Solutions (Analyte and IS) cal_qc Prepare Calibration Standards and Quality Controls (QCs) in Matrix prep->cal_qc sample_prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) with IS Addition cal_qc->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data Data Processing (Peak Integration, Ratio Calculation) lcms->data validation Validation Parameter Assessment data->validation selectivity Selectivity & Matrix Effect validation->selectivity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery stability Stability validation->stability

Caption: Bioanalytical method validation workflow using a deuterated IS.

Step-by-Step Protocol: Matrix Effect Evaluation

Objective: To assess the ability of the deuterated internal standard to compensate for variability in matrix effects from different biological sources.

  • Source Blank Matrix: Obtain at least six individual lots of the blank biological matrix (e.g., human plasma).

  • Prepare Two Sets of Samples:

    • Set 1 (Neat Solution): Prepare low and high concentration solutions of the analyte and the internal standard in a neat solvent (e.g., mobile phase).

    • Set 2 (Post-extraction Spike): Extract the six blank matrix lots using the developed sample preparation method. After the final extraction step, spike the resulting extracts with the analyte and internal standard at the same low and high concentrations as in Set 1.

  • LC-MS/MS Analysis: Analyze both sets of samples.

  • Calculate Matrix Factor (MF): For each lot of matrix, calculate the MF using the following formula:

    • MF = (Peak Area in Post-extraction Spike) / (Mean Peak Area in Neat Solution)

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Assess Variability: Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix lots.

Acceptance Criteria (as per FDA guidance): The %CV of the IS-normalized matrix factor should be ≤ 15%.[11] A low %CV indicates that the internal standard effectively tracks and corrects for the variability in matrix effects between different sources.

Conclusion

Both heptanoic-5,5,6,6,7,7,7-d7 acid and hexanoic-d11 acid are high-quality, reliable internal standards for the quantification of their respective non-deuterated analogs. The choice between them is primarily dictated by the target analyte.

However, when considering the nuances of their performance, the position and extent of deuteration are key factors. Hexanoic-d11 acid , being perdeuterated, has a higher potential for a chromatographic isotope effect, which may lead to a slight retention time shift relative to hexanoic acid. While this is often manageable, it requires careful chromatographic optimization to ensure maximal co-elution.

Heptanoic-5,5,6,6,7,7,7-d7 acid , with its terminal deuteration pattern, is likely to exhibit a less pronounced isotope effect, favoring closer co-elution with heptanoic acid. This characteristic can be advantageous in providing the most accurate compensation for matrix effects that can vary across the peak width.

Ultimately, the suitability of either internal standard must be confirmed through rigorous, in-lab validation experiments that assess selectivity, matrix effects, accuracy, and precision, in accordance with regulatory guidelines.[11] By understanding the underlying principles of their design and potential behavior, researchers can make more informed decisions in method development, leading to more robust and reliable bioanalytical data.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Bioanalysis Zone. (2014, February 12). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Perrin, C. L. (2007). Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. The Journal of Organic Chemistry, 72(8), 2837-2841.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Hexanoic-d11-acid. [Link]

  • Chromatography Forum. (2013, March 18). quantification of organic acids by deuterated standards. [Link]

  • Mocan, A., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 11(3), 133.
  • Rocchetti, G., et al. (2019). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 174, 43-50.
  • Zhang, Y., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Pharmaceutical and Biomedical Analysis, 205, 114335.
  • Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(21), 5345-5356.
  • Halevi, E. A., Nussim, M., & Ron, A. (1963). Secondary Hydrogen Isotope Effects. Part I. Strengths of α-Deuterated Carboxylic Acids and Amines. Journal of the Chemical Society, 866-873.
  • Wikipedia. (n.d.). Isotope effect on lipid peroxidation. [Link]

  • Chem-Station. (2024, April 27). Solvent Isotope Effect. [Link]

  • Zhang, J., & Li, W. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7688.

Sources

Validation

Evaluating matrix effects on heptanoic-5,5,6,6,7,7,7-d7 acid recovery in biological samples

An in-depth methodological evaluation by a Senior Application Scientist. Executive Summary Medium-chain fatty acids (MCFAs), such as heptanoic acid (C7:0), play critical roles in energy metabolism and serve as vital biom...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological evaluation by a Senior Application Scientist.

Executive Summary

Medium-chain fatty acids (MCFAs), such as heptanoic acid (C7:0), play critical roles in energy metabolism and serve as vital biomarkers in lipidomics and gut microbiome research[1]. However, quantifying these highly polar, low-molecular-weight compounds in complex biological matrices (e.g., plasma, feces, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical hurdles. Chief among these are poor ionization efficiency and severe matrix effects[2][3].

To achieve high scientific integrity and analytical precision, the integration of stable isotope-labeled (SIL) internal standards is non-negotiable. Heptanoic-5,5,6,6,7,7,7-d7 acid (d7-heptanoic acid), featuring seven deuterium substitutions, provides an optimal mass shift (+7 Da) while retaining identical physicochemical and chromatographic properties to endogenous heptanoic acid[4]. This guide objectively compares extraction and derivatization methodologies, demonstrating how d7-heptanoic acid acts as a self-validating mechanism to correct for matrix effects and extraction losses.

Mechanistic Insights: The Causality of Matrix Effects

Matrix effects—manifesting as either ion suppression or ion enhancement—occur when co-eluting matrix components (such as phospholipids or salts) compete with the target analyte for charge within the electrospray ionization (ESI) source[5].

When structural analogs (e.g., hexanoic acid or octanoic acid) are used as internal standards, they inevitably elute at different retention times than heptanoic acid. Consequently, they are exposed to a completely different microenvironment of co-eluting interferents, leading to skewed quantification[3].

The d7-Heptanoic Acid Advantage: Because d7-heptanoic acid co-elutes exactly with unlabeled heptanoic acid, it experiences the exact same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, matrix-induced signal variations mathematically cancel out. Furthermore, the +7 Da mass shift ensures there is no isotopic cross-talk between the analyte and the internal standard, providing a pristine quantitative baseline.

Comparative Evaluation of Extraction Methodologies

Balancing sample throughput with absolute recovery and matrix cleanup is the hallmark of robust method development. Below is an objective comparison of three common sample preparation techniques for extracting heptanoic acid from human plasma, utilizing d7-heptanoic acid to monitor performance.

Table 1: Quantitative Comparison of Extraction Methods for Heptanoic Acid

Extraction MethodologySolvent / Sorbent SystemAbsolute Recovery (%)Matrix Effect (%)ThroughputMechanistic Causality
Protein Precipitation (PPT) Acetonitrile (ACN)85 - 9265 - 75 (High Suppression)HighRapidly denatures proteins but leaves significant phospholipids in solution, which heavily compete for ESI charge.
Solid Phase Extraction (SPE) Mixed-mode Anion Exchange88 - 9585 - 90 (Low Suppression)LowRetains carboxylic acids via ion exchange; organic washes remove neutral lipids. Excellent cleanup but highly labor-intensive.
Liquid-Liquid Extraction (LLE) Methyl tert-butyl ether (MTBE)94 - 10592 - 98 (Minimal)MediumNon-polar solvent selectively partitions protonated MCFAs, leaving polar matrix interferents trapped in the aqueous phase[6].

Note: Matrix Effect values closer to 100% indicate minimal ion suppression/enhancement. Values <80% indicate significant ion suppression.

Derivatization Strategies: Overcoming Poor Ionization

Historically, underivatized MCFAs required harsh chromatographic conditions and exhibited poor ESI responses due to their lack of easily ionizable functional groups[2][7]. Chemical derivatization is frequently employed to reverse the charge or add a readily ionizable moiety, increasing sensitivity by up to 400-fold[3][7][8].

  • Underivatized Analysis: Fast, but suffers from poor retention on standard C18 columns and high limits of quantification (LOQ).

  • 3-NPH Derivatization: Coupling with 3-nitrophenylhydrazine (3-NPH) transforms the carboxylic acid into a stable hydrazide. This significantly enhances hydrophobicity (improving LC retention) and MS ionization efficiency[2][8].

  • DMAQ Derivatization: Utilizing 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) introduces a permanent positive charge, pushing detection limits down to the sub-ng/L range[3].

Workflow Sample Biological Sample (Plasma/Feces) Spike Spike SIL-IS (d7-Heptanoic Acid) Sample->Spike Extract Liquid-Liquid Extraction (MTBE / HCl) Spike->Extract Derivatize Chemical Derivatization (3-NPH + EDC) Extract->Derivatize LCMS LC-MS/MS Analysis (ESI Negative/Positive) Derivatize->LCMS Data Quantification (Analyte/IS Area Ratio) LCMS->Data

Analytical workflow for MCFA quantification using d7-heptanoic acid IS.

Step-by-Step Experimental Protocol: Self-Validating LLE & 3-NPH Derivatization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By introducing the d7-heptanoic acid at the very first step, the internal standard accounts for all subsequent volumetric losses, extraction inefficiencies, and derivatization yield variations[8].

Phase 1: Aliquoting & Isotope Spiking

  • Transfer 50 µL of biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.

  • Add 10 µL of a 1 µg/mL d7-heptanoic acid working solution.

    • Causality: Spiking before any manipulation ensures the IS physically mimics the endogenous analyte throughout the entire workflow, validating the absolute recovery calculations.

Phase 2: Acidification & Liquid-Liquid Extraction (LLE) 3. Add 10 µL of 1M HCl to the sample and vortex briefly.

  • Causality: Lowering the pH below the pKa of heptanoic acid (~4.8) ensures the carboxylate group is fully protonated (uncharged). This dramatically increases its partition coefficient into the organic phase[6].

  • Add 500 µL of Methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Carefully transfer 400 µL of the upper organic layer to a clean glass autosampler vial.

Phase 3: Evaporation & Derivatization 7. Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at room temperature. (Avoid heat to prevent volatilization of MCFAs). 8. Reconstitute the residue in 50 µL of 50% aqueous methanol. 9. Add 20 µL of 200 mM 3-NPH hydrochloride and 20 µL of 120 mM EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). 10. Incubate the mixture at 40°C for 30 minutes in a thermoshaker[8].

  • Causality: EDC acts as a coupling agent, activating the carboxylic acid to allow nucleophilic attack by 3-NPH. This forms a stable 3-nitrophenylhydrazone derivative, which exhibits excellent in-solution chemical stability and superior MS response[2][8].

Phase 4: LC-MS/MS Acquisition 11. Quench the reaction by cooling to 4°C. Inject 2 µL onto a reversed-phase C18 column. 12. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the 3-NPH-heptanoic acid and the 3-NPH-d7-heptanoic acid to generate the final quantitative ratio.

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of Heptanoic-5,5,6,6,7,7,7-d7 Acid

As laboratory professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the safe and compliant disposal of Heptanoic-5,...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the safe and compliant disposal of Heptanoic-5,5,6,6,7,7,7-d7 acid. While the deuterated label may seem complex, it is crucial to understand that deuterium is a stable, non-radioactive isotope of hydrogen. Therefore, the disposal procedures are dictated by the chemical's inherent properties as a carboxylic acid, which are virtually identical to its non-deuterated counterpart, heptanoic acid.

The primary directive for managing this waste is to prevent its release into the environment and to ensure the safety of all personnel. This is achieved by treating it as a regulated, hazardous chemical waste stream from the point of generation to its final disposal by a certified entity.

Hazard Identification and Risk Assessment

Heptanoic acid is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1][2] It is also harmful if inhaled and can cause respiratory irritation.[1][2][3] Understanding these hazards is the foundation of safe handling and disposal. The causality is clear: direct contact can lead to immediate and severe tissue damage, while inhalation can harm the respiratory tract. Therefore, all handling and disposal steps must be designed to eliminate these exposure routes.

For quick reference, the key hazard information is summarized below.

PropertyInformationSource(s)
Chemical Name Heptanoic-5,5,6,6,7,7,7-d7 acid-
CAS Number 111-14-8 (for Heptanoic Acid)[1]
GHS Pictograms Corrosion, Health Hazard[1][2]
Signal Word Danger[1][2]
Primary Hazards H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation. H402: Harmful to aquatic life.[1][2][3][4]
Disposal Classification Hazardous Chemical Waste[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, donning the appropriate PPE is mandatory. This is a non-negotiable step to prevent accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[5]

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[1][2]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[5]

  • Footwear: Always wear closed-toe shoes in the laboratory.[5]

The rationale for this level of protection is directly linked to the corrosive nature of the acid. A simple splash can have severe consequences, and this PPE ensemble provides a comprehensive barrier.

Step-by-Step Disposal Protocol

Disposing of Heptanoic-5,5,6,6,7,7,7-d7 acid is not a matter of simply pouring it down the drain.[4][5] Doing so would violate environmental regulations and could damage plumbing infrastructure. The correct procedure involves systematic collection, storage, and transfer of the waste.

  • Identify as Hazardous Waste: From the moment it is deemed "waste," Heptanoic-5,5,6,6,7,7,7-d7 acid must be managed as hazardous waste.

  • Select a Compatible Container: Use a designated, chemically-resistant waste container. A glass or high-density polyethylene (HDPE) container is typically appropriate for acidic waste.[6] The container must have a secure, leak-proof screw cap.

  • Do Not Mix Wastes: Never mix this acidic waste with other waste streams, especially bases (which can cause a violent exothermic reaction), organic solvents, or heavy metals.[6][7] Proper segregation is key to preventing dangerous reactions within the waste container.

  • Label Immediately: The waste container must be labeled as soon as the first drop of waste is added.

  • Required Information: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("Heptanoic-5,5,6,6,7,7,7-d7 acid"), and a clear indication of the hazards (e.g., "Corrosive").[8] Your institution's Environmental Health & Safety (EHS) department may have specific labeling requirements.

  • Store Safely: The labeled waste container must be kept in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[8][9]

  • Secondary Containment: The container should be placed within a secondary containment bin or tray to contain any potential leaks or spills.[6][10] This is a critical trust-building step in your protocol; it demonstrates foresight and control over potential failures.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4] This minimizes the release of harmful vapors.

  • Follow Institutional Procedures: Each research institution has a specific protocol for the removal of hazardous waste. This typically involves contacting your EHS department.[9]

  • Do Not Exceed Limits: Be aware of the volume and time limits for waste accumulation in an SAA as defined by the EPA and your local authorities.[8][11]

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Heptanoic-5,5,6,6,7,7,7-d7 acid waste.

G cluster_0 Waste Generation & Handling cluster_1 Accumulation & Storage cluster_2 Final Disposal start Generate Heptanoic-d7 Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate from Incompatible Wastes (e.g., Bases, Solvents) container->segregate store Store in Satellite Accumulation Area (SAA) with Secondary Containment segregate->store keep_closed Keep Container Tightly Closed store->keep_closed full Is Container Full or Ready for Disposal? keep_closed->full full->keep_closed No contact_ehs Contact EHS for Pickup (Follow Institutional Protocol) full->contact_ehs Yes end Waste Removed by Certified Personnel contact_ehs->end

Caption: Workflow for the safe disposal of Heptanoic-5,5,6,6,7,7,7-d7 acid.

Emergency Procedures: Spill Management

Even with meticulous planning, accidents can occur. A prepared response is essential.

For a Small Spill (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: If not already, perform the cleanup within a chemical fume hood or a well-ventilated area.

  • Contain the Spill: Use an acid-neutralizing agent or an inert absorbent material like sand, diatomite, or universal binders to absorb the spill.[1] Do not use combustible materials like paper towels directly on the liquid.

  • Neutralize (if applicable): Cautiously apply a weak base (e.g., sodium bicarbonate) from the outside of the spill inwards to neutralize the acid. Be prepared for fizzing or heat generation.

  • Collect and Dispose: Scoop the absorbed/neutralized material into a designated hazardous waste container. Label it as "Spill Debris containing Heptanoic-5,5,6,6,7,7,7-d7 acid."

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor or EHS department as per your institution's policy.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm or emergency response system.

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency response team or EHS from a safe location. Do not attempt to clean up a large spill yourself.[10]

By adhering to this comprehensive disposal plan, you are not only ensuring compliance with regulations but are actively contributing to a culture of safety and responsibility within the scientific community.

References

  • Agilent Technologies, Inc. (2024). Heptanoic Acid - Safety Data Sheet.
  • ChemicalBook. (2026). Heptanoic acid - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • TCI EUROPE N.V. (2025). Heptanoic Acid - SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). HEPTANOIC ACID CAS NO 111-14-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • KISHIDA CHEMICAL CO., LTD. (2021). n-Heptanoic acid - Safety Data Sheet.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Utah. (2019). Acid Handling.
  • BenchChem. (2025). Navigating the Safe Disposal of Deuteroferriheme: A Comprehensive Guide for Laboratory Professionals.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.

Sources

Handling

Personal protective equipment for handling Heptanoic-5,5,6,6,7,7,7-d7 acid

As a Senior Application Scientist overseeing advanced mass spectrometry and metabolic tracing workflows, I frequently manage the integration of isotopically labeled standards like Heptanoic-5,5,6,6,7,7,7-d7 acid. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing advanced mass spectrometry and metabolic tracing workflows, I frequently manage the integration of isotopically labeled standards like Heptanoic-5,5,6,6,7,7,7-d7 acid. While the deuteration of this short-chain fatty acid is critical for downstream analytical resolution, it does not alter the aggressive chemical reactivity inherent to the carboxylic acid functional group.

Heptanoic acid is a highly corrosive, pungent, and volatile organic acid. Mishandling this compound can lead to severe coagulative necrosis of the skin, irreversible corneal damage, and acute respiratory distress[1][2]. To ensure scientific integrity and absolute laboratory safety, this guide establishes a self-validating operational framework for personal protective equipment (PPE), handling logistics, and disposal.

Physicochemical & Hazard Profile

Designing an effective safety protocol requires a precise understanding of the compound's quantitative hazard profile. The physical properties dictate how the chemical behaves in the ambient laboratory environment, directly informing our engineering controls and PPE selection.

Table 1: Quantitative Safety & Physicochemical Data

PropertyValueClinical / Safety Implication
CAS Number 1219802-86-4Unique identifier for the d7-isotopologue[3].
Molecular Weight 137.23 g/mol Heavier than unlabeled heptanoic acid (130.18 g/mol )[4].
Boiling Point 223 °C (433.4 °F)Low volatility at room temperature, but heating generates hazardous, caustic vapors[1].
Flash Point > 112 °C (> 233.6 °F)Combustible liquid; must be kept away from open flames and static discharge[5].
Oral LD50 (Rat) 7,000 mg/kgPrimary hazard is acute local tissue destruction (burns) rather than systemic toxicity[1][6].
GHS Hazard Codes H314, H318, H332Causes severe skin burns, serious eye damage, and is harmful if inhaled[7].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely a compliance exercise; it is a calculated defense against the specific physicochemical mechanisms of heptanoic acid. Because it is a lipophilic organic acid, it can rapidly penetrate the lipid bilayers of the skin and mucous membranes.

  • Hand Protection:

    • Requirement: Heavy-duty Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness). Gloves must be inspected prior to use[6].

    • Causality: Latex offers zero resistance to organic acids and will degrade rapidly. Nitrile provides an excellent chemical barrier against short-chain aliphatic acids, preventing the rapid dermal absorption characteristic of this lipophilic compound.

  • Eye & Face Protection:

    • Requirement: Tightly fitting chemical safety goggles combined with an 8-inch minimum face shield[6].

    • Causality: While the vapor pressure is relatively low at room temperature, it can spike during transfer or heating. The acid causes irreversible corneal damage (H318). A face shield prevents splash injuries from reaching the highly vascularized mucous membranes of the face.

  • Respiratory Protection:

    • Requirement: NIOSH-approved half-face or full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges[2].

    • Causality: Inhalation of heptanoic acid vapors leads to spasm, inflammation, and edema of the larynx and bronchi[2]. The OV/AG cartridge chemically neutralizes the acidic vapors before they can reach and damage the pulmonary alveoli.

  • Body Protection:

    • Requirement: Corrosive-resistant laboratory coat or chemical apron, and closed-toe, non-porous shoes.

Operational Workflow & Handling Protocol

A self-validating protocol ensures that each step confirms the safety and success of the previous one. Never proceed to the next step if the current validation fails.

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Before introducing the chemical, confirm the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Validation: This ensures the primary engineering control is active before any exposure risk is introduced.

  • Preparation of Receptacles: Pre-weigh and label all receiving amber glass vials. Heptanoic-d7 acid must only be stored in glass or corrosive-resistant containers with resistant inner liners (e.g., PTFE-lined caps)[8].

  • Inert Atmosphere Handling (Optional but Recommended): Because deuterated standards are highly valuable and sensitive to oxidation, purge the receiving vial with dry nitrogen or argon.

  • Transfer: Using a glass syringe or a dedicated micropipette with chemical-resistant tips, slowly aspirate the required volume. Avoid aggressive pipetting to prevent aerosolization.

  • Decontamination of Tools: Immediately flush the syringe with an appropriate organic solvent (e.g., methanol) into a dedicated hazardous waste container, or discard the pipette tip.

  • Closure: Seal the primary vial tightly and store it in a cool, dry, well-ventilated corrosive cabinet, locked up and strictly segregated from strong oxidizing agents and bases.

G Start 1. Fume Hood Prep Verify 80-100 fpm Flow PPE 2. Don PPE (OV/AG Respirator, Nitrile, Face Shield) Start->PPE Dispense 3. Dispense Compound (Glass Syringe / PTFE) PPE->Dispense Spill Spill Detected? Dispense->Spill Decon Neutralize & Absorb (Sand / Acid Binder) Spill->Decon Yes Store Seal & Store (Corrosive Cabinet) Spill->Store No Waste Hazardous Waste Disposal (EPA Regulated) Decon->Waste Store->Waste Empty Container

Logical workflow for the safe handling, dispensing, and spill response of Heptanoic-d7 acid.

Spill Response & Disposal Plan

In the event of a breach, immediate, calculated action is required to prevent environmental contamination and personnel injury.

Step-by-Step Spill Response:

  • Evacuation & Isolation: Evacuate personnel from the immediate area. Ensure the fume hood sash is pulled down to maximize exhaust velocity and contain vapors.

  • Neutralization: Crucial Causality: Do not use water initially, as it will spread the lipophilic acid and exacerbate the contamination footprint. Instead, cover the spill entirely with a neutralizing acid binder, diatomaceous earth, or dry sand[1][7].

  • Absorption & Collection: Once the exothermic neutralization reaction has ceased, use non-sparking tools to sweep the absorbent material into a heavy-duty, sealable polyethylene or glass container[6].

  • Surface Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) followed by soap and water to remove residual organic traces.

Disposal Logistics: Heptanoic-5,5,6,6,7,7,7-d7 acid must be treated as hazardous waste. Under no circumstances should it be allowed to enter sewers, surface water, or groundwater[7].

  • Classification: Label the waste container with "Hazardous Waste: Corrosive Liquid, Acidic, Organic, n.o.s. (Heptanoic acid)" and the UN Number UN3265 [5].

  • Manifesting: Coordinate with your institutional Environmental Health and Safety (EHS) department or a certified hazardous waste contractor for pickup and incineration.

References

  • Agilent Technologies.
  • NOAA. "HEPTANOIC ACID - CAMEO Chemicals".
  • CDH Fine Chemical.
  • ChemicalBook.
  • Fisher Scientific.
  • Advanced Biotech.
  • CDN Isotopes.
  • CymitQuimica. "Heptanoic-5,5,6,6,7,7,7-d7 Acid".

Sources

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